(2,5-Dichloropyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,5-dichloropyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMVBAPGBNPDUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594711 | |
| Record name | (2,5-Dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
558465-93-3 | |
| Record name | 2,5-Dichloro-3-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=558465-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Dichloropyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40594711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,5-Dichloro-pyridin-3-yl)-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of (2,5-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (2,5-Dichloropyridin-3-yl)methanol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details its characteristics, synthesis, and safety information to support its application in research and development.
Core Chemical and Physical Properties
This compound is a colorless crystalline solid at room temperature.[1] It exhibits low solubility in water but is readily soluble in organic solvents such as ethanol, ether, and acetone.[1] As an alkylating agent, it is a versatile reagent for introducing the (2,5-dichloropyridin-3-yl)methyl group in various chemical reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 558465-93-3 | [1][2] |
| Molecular Formula | C₆H₅Cl₂NO | [1][2] |
| Molecular Weight | 178.02 g/mol | [2] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 64-66 °C | [1] |
| Boiling Point | 292 °C | [1] |
| Density | 1.478 g/cm³ | [1] |
| Refractive Index | 1.589 | [1] |
| Vapor Pressure | 0.000883 mmHg at 25°C | [1] |
| Flash Point | 130 °C | [1] |
| Solubility | Low in water; soluble in ethanol, ether, and acetone | [1] |
Table 2: Computational Chemistry Data for this compound
| Property | Value | Reference |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [2] |
| LogP | 1.8807 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis and Reactivity
The primary route for the synthesis of this compound involves the reaction of its precursor, 2,5-dichloropyridine, with methanol under basic conditions.[1]
General Synthesis Workflow
Caption: General synthesis of this compound.
Experimental Protocols for Precursor Synthesis: 2,5-Dichloropyridine
Several methods exist for the synthesis of the precursor, 2,5-dichloropyridine. A common and high-yield approach starts from a maleic diester.
Method: From Maleic Diester
This three-step process involves the condensation of a maleic diester with nitromethane, followed by hydrogenation and cyclization to form 2,5-dihydroxypyridine, and finally chlorination to yield 2,5-dichloropyridine. This method is noted for its high overall yield (approximately 88.6%) and purity (over 99%).
Step 1: Synthesis of 2,5-Dihydroxypyridine
-
Condensation: To a 500 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add 30.5 g (0.5 mol) of nitromethane, 86.1 g (0.5 mol) of diethyl maleate, and 1.8 g of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Heat the mixture with stirring to 65-70 °C and maintain this temperature for 5 hours. After the reaction, cool the mixture to 20-25 °C.
-
Hydrogenation and Cyclization: Add 200 g of methanol and 1.8 g of palladium on carbon (Pd/C) catalyst to the flask. Pressurize the flask with hydrogen gas to 0.1-0.3 MPa. Heat the reaction mixture to 30-35 °C and stir for 10 hours.
-
Work-up: After the reaction is complete, replace the hydrogen atmosphere with nitrogen gas three times. Filter the reaction mixture to remove the catalyst. Concentrate the filtrate by evaporation to dryness. Add 100 g of methyl tertiary butyl ether to the residue and recrystallize to obtain 2,5-dihydroxypyridine as a light yellow solid.
Step 2: Synthesis of 2,5-Dichloropyridine
-
Chlorination: In a 500 ml four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 200 g of phosphorus oxychloride (POCl₃) and 22.0 g (0.2 mol) of 2,5-dihydroxypyridine.
-
Work-up: After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure. Slowly pour the residue into 300 g of ice water with stirring. Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution. Extract the product three times with 50 g of dichloromethane each time.
-
Purification: Combine the organic phases and wash with 30 g of saturated brine solution. Dry the organic phase with 5 g of anhydrous sodium sulfate.
Caption: Synthesis workflow for the precursor 2,5-Dichloropyridine.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[3] It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[3]
Table 3: Hazard Statements for this compound
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Handling Precautions:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
First Aid Measures:
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Storage:
Store in a well-ventilated place. Keep container tightly closed. Store locked up.
Conclusion
This compound is a valuable chemical intermediate with well-defined properties. Understanding its synthesis, reactivity, and safety is crucial for its effective and safe utilization in the development of new pharmaceuticals and other advanced materials. This guide provides a foundational resource for professionals working with this compound.
References
(2,5-Dichloropyridin-3-yl)methanol molecular weight and formula
An In-Depth Technical Guide to (2,5-Dichloropyridin-3-yl)methanol
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of this compound, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Core Compound Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₆H₅Cl₂NO | [1][2] |
| Molecular Weight | 178.02 g/mol | [3] |
| CAS Number | 558465-93-3 | [3] |
| Appearance | Colorless crystalline solid | [1] |
| Solubility | Low solubility in water; soluble in organic solvents such as ethanol, ether, and acetone. | [1] |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reduction of 2,5-dichloronicotinic acid. The following is a representative experimental protocol.
Materials:
-
2,5-Dichloronicotinic acid
-
Lithium aluminium hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminium hydride (1.5 g, 39.5 mmol) in 50 mL of anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 2,5-dichloronicotinic acid (5.0 g, 26.0 mmol) in 50 mL of anhydrous THF.
-
Add the solution of 2,5-dichloronicotinic acid dropwise to the LiAlH₄ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 1.5 mL of water, 1.5 mL of 15% aqueous NaOH, and 4.5 mL of water.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Filter the solid precipitate and wash it with diethyl ether (3 x 20 mL).
-
Combine the filtrate and the washings, and wash sequentially with 1 M HCl (2 x 20 mL) and saturated aqueous NaHCO₃ solution (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Analytical Methods for Purity Determination
The purity of this compound can be assessed using standard chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
2.2.1. Gas Chromatography (GC) Protocol
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in acetone.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2.2.2. High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in the mobile phase.
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.
Workflow and Pathway Visualizations
The following diagrams illustrate key processes related to this compound.
Caption: Synthesis workflow for this compound.
Caption: General analytical workflow for purity determination.
References
An In-depth Technical Guide to (2,5-Dichloropyridin-3-yl)methanol
CAS Number: 558465-93-3
This technical guide provides a comprehensive overview of (2,5-Dichloropyridin-3-yl)methanol, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
This compound is a colorless crystalline solid at room temperature.[1] It is characterized by its low solubility in water and higher solubility in organic solvents such as ethanol, ether, and acetone.[1] As an alkylating agent, it can be utilized to introduce alkyl groups through substitution reactions.[1]
A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 558465-93-3 | [1][2][3] |
| Molecular Formula | C₆H₅Cl₂NO | [1][2] |
| Molecular Weight | 178.02 g/mol | [2] |
| Melting Point | 64-66 °C | [1] |
| Boiling Point | 292 °C | [1] |
| Density | 1.478 g/cm³ | [1] |
| Flash Point | 130 °C | [1] |
| Vapor Pressure | 0.000883 mmHg at 25°C | [1] |
| Refractive Index | 1.589 | [1] |
Synthesis of this compound
Representative Experimental Protocol for this compound Synthesis
This protocol is a representative method and may require optimization.
Materials:
-
2,5-Dichloropyridine
-
Methanol (anhydrous)
-
A suitable base (e.g., sodium methoxide, potassium carbonate)
-
Anhydrous organic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Water
-
Brine solution
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2,5-dichloropyridine in an appropriate anhydrous organic solvent.
-
Add a suitable base to the solution. The choice of base and its stoichiometry will depend on the specific reaction conditions and should be determined empirically.
-
Add methanol to the reaction mixture, typically in excess.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable chromatographic technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic extracts and wash with a brine solution.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.
Synthesis of the Precursor: 2,5-Dichloropyridine
The synthesis of the starting material, 2,5-dichloropyridine, is well-documented. One high-yield method involves a three-step process starting from a maleic diester and nitromethane.[4]
Part 1: Synthesis of 2,5-Dihydroxypyridine [4]
Materials:
-
Nitromethane
-
Diethyl maleate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Methanol
-
Palladium on carbon (Pd/C) catalyst
-
Methyl tertiary butyl ether (MTBE)
Procedure:
-
To a 500 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add 30.5 g (0.5 mol) of nitromethane, 86.1 g (0.5 mol) of diethyl maleate, and 1.8 g of DBU.
-
Heat the mixture with stirring to 65-70 °C and maintain this temperature for 5 hours.
-
After the reaction, cool the mixture to 20-25 °C.
-
Add 200 g of methanol and 1.8 g of palladium on carbon catalyst to the flask.
-
Pressurize the flask with hydrogen gas to 0.1-0.3 MPa.
-
Heat the reaction mixture to 30-35 °C and stir for 10 hours.
-
After the reaction is complete, replace the hydrogen atmosphere with nitrogen gas three times.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate by evaporation to dryness.
-
Add 100 g of methyl tertiary butyl ether to the residue and recrystallize to obtain 2,5-dihydroxypyridine as a light yellow solid.
Part 2: Synthesis of 2,5-Dichloropyridine [4]
Materials:
-
2,5-Dihydroxypyridine (from Part 1)
-
Phosphorus oxychloride (POCl₃)
-
Ice water
-
40% aqueous sodium hydroxide solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 500 ml four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add 200 g of phosphorus oxychloride and 22.0 g (0.2 mol) of 2,5-dihydroxypyridine.
-
Heat the mixture to reflux and maintain for a specified time to complete the chlorination.
-
After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 300 g of ice water with stirring.
-
Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.
-
Extract the product three times with 50 g of dichloromethane each time.
-
Combine the organic phases and wash with 30 g of a saturated brine solution.
-
Dry the organic phase with 5 g of anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield 2,5-Dichloropyridine.
Biological Activity and Applications in Drug Development
Currently, there is no direct evidence in the scientific literature detailing the specific biological activities or signaling pathway interactions of this compound itself. Its primary role in the life sciences is that of a crucial building block or intermediate in the synthesis of more complex, biologically active molecules.
The dichloropyridine moiety is a common scaffold in medicinal chemistry. For instance, derivatives of dichloropyridine have been utilized in the synthesis of neonicotinoid insecticides like Imidacloprid.[5] The synthesis of such compounds often involves the strategic modification of the pyridine ring, where a precursor like this compound could serve as a key starting point for introducing further chemical diversity.
Furthermore, various pyridine derivatives have been investigated for a wide range of therapeutic applications, including the development of antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain and inflammation.[6] The synthesis of such pharmacologically active molecules often relies on the availability of versatile intermediates like substituted pyridinyl methanols.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound, starting from the synthesis of its precursor, 2,5-dichloropyridine.
References
- 1. chembk.com [chembk.com]
- 2. chemscene.com [chemscene.com]
- 3. 558465-93-3|2,5-Dichloropyridine-3-methanol|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
(2,5-Dichloropyridin-3-yl)methanol chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic protocol for (2,5-Dichloropyridin-3-yl)methanol. This compound serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.
Chemical Structure and IUPAC Name
This compound is a substituted pyridine derivative characterized by chlorine atoms at the 2 and 5 positions and a hydroxymethyl group at the 3 position.
-
IUPAC Name: this compound
-
Synonyms: 2,5-Dichloropyridine-3-methanol, 2,5-Dichloro-3-hydroxymethylpyridine[1]
-
CAS Number: 558465-93-3[1]
-
Molecular Formula: C₆H₅Cl₂NO[1]
Chemical Structure:
Physicochemical and Computational Data
The key properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Weight | 178.02 g/mol | [1] |
| Appearance | Colorless crystalline solid | [2] |
| Melting Point | 64-66 °C | |
| Boiling Point | 292 °C | |
| Density | 1.478 g/cm³ | |
| Flash Point | 130 °C | |
| Solubility | Low solubility in water; soluble in ethanol, ether, and acetone.[2] | [2] |
| pKa (Predicted) | 12.0 ± 0.10 | |
| LogP | 1.8807 | [1] |
| Topological Polar Surface Area (TPSA) | 33.12 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Logical Relationship Diagram
The following diagram illustrates the key identifiers and structural characteristics of this compound.
Caption: Key identifiers and structural features of this compound.
Experimental Protocols
While this compound is commercially available, the following sections provide representative protocols for its synthesis and characterization for research purposes.
Synthesis via Reduction of 2,5-Dichloronicotinic Acid
A plausible and standard method for the preparation of this compound is the reduction of the corresponding carboxylic acid, 2,5-Dichloronicotinic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][4] An aldehyde is formed as an intermediate but is immediately reduced to the primary alcohol.[4]
Materials:
-
2,5-Dichloronicotinic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Distilled water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Addition of Starting Material: Dissolve 2,5-Dichloronicotinic acid (1.0 equivalent) in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up: Filter the resulting granular precipitate (aluminum salts) through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Extraction: Combine the filtrate and washes. If necessary, add water to dissolve any remaining salts and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. Expected ¹H NMR signals would include two distinct aromatic protons on the pyridine ring and a singlet for the methylene protons of the hydroxymethyl group, along with a broad singlet for the hydroxyl proton.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis can be used to determine the purity of the final product. A suitable method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid).
-
Mass Spectrometry (MS): Mass spectrometry (e.g., LC-MS or GC-MS) will confirm the molecular weight of the compound. The mass spectrum is expected to show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Synthetic Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Information
-
This compound is considered to have low toxicity, but appropriate safety precautions should always be taken.[2]
-
Avoid inhalation, ingestion, and direct skin contact.[2]
-
Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling the compound.[2]
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid that reacts violently with water and protic solvents to produce hydrogen gas. It must be handled with extreme care under an inert atmosphere and away from moisture.
-
All experimental work should be conducted in a well-ventilated fume hood.
References
Solubility Profile of (2,5-Dichloropyridin-3-yl)methanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of (2,5-Dichloropyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. This guide includes standardized methodologies, such as the isothermal shake-flask method and gravimetric analysis, to enable researchers to generate reliable and reproducible data. Visual workflows are provided to illustrate the experimental procedures and the logical relationships of factors influencing solubility. While specific quantitative data is not available, qualitative information suggests that this compound exhibits greater solubility in organic solvents such as ethanol, ether, and acetone compared to water.[1] This guide serves as a foundational resource for scientists and professionals engaged in the research and development of pharmaceuticals involving this compound.
Introduction
This compound is a substituted pyridine derivative that serves as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies such as crystallization, and developing suitable formulations. The solubility of an intermediate directly impacts process efficiency, yield, and the overall cost-effectiveness of drug development and manufacturing.
This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides researchers with the necessary experimental frameworks to determine the solubility of this compound in their specific solvent systems and at various temperatures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior and for designing solubility experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| Appearance | Colorless crystalline solid[1] |
| Qualitative Solubility | Lower solubility in water; more soluble in ethanol, ether, and acetone.[1] |
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in peer-reviewed literature. Therefore, this section provides a template (Table 2) for researchers to populate with their experimentally determined solubility data. The lack of available data for the target compound and its isomers, such as (2,5-Dichloropyridin-4-yl)methanol and (3,5-Dichloropyridin-2-yl)methanol, underscores the importance of the experimental protocols detailed in the subsequent section. For reference, studies on other dichloropyridine derivatives suggest that solubility is influenced by solvent polarity, temperature, and the potential for hydrogen bonding.
Table 2: Template for Experimental Solubility Data of this compound
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| e.g., Methanol | e.g., 25 | e.g., HPLC, Gravimetric | ||
| e.g., Ethanol | e.g., 25 | |||
| e.g., Acetone | e.g., 25 | |||
| e.g., Ethyl Acetate | e.g., 25 | |||
| e.g., Dichloromethane | e.g., 25 | |||
| e.g., Toluene | e.g., 25 | |||
| e.g., Acetonitrile | e.g., 25 | |||
| ... (add other solvents as needed) |
Experimental Protocols for Solubility Determination
The following protocols describe established methods for determining the solubility of a solid compound in an organic solvent. The isothermal shake-flask method is a widely recognized and reliable technique for measuring equilibrium solubility.
Isothermal Shake-Flask Method
This method measures the equilibrium solubility of a compound at a constant temperature.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Pipettes and syringes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Sample Collection and Preparation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved solid.
-
Dilution: Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the calibration range of the analytical method.
-
Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation of Solubility: The determined concentration of the saturated solution represents the solubility of the compound in the specific solvent at the given temperature. The results are typically expressed in g/100 mL, mg/mL, or as a mole fraction.
Gravimetric Method
This method is a simpler alternative for determining solubility and does not require sophisticated analytical instrumentation.
Objective: To determine the solubility of this compound in a solvent by evaporating the solvent from a saturated solution and weighing the residual solute.
Materials and Equipment:
-
Materials for preparing a saturated solution (as in 4.1)
-
Evaporating dish
-
Analytical balance
-
Oven
-
Desiccator
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-3 of the Isothermal Shake-Flask Method.
-
Sample Collection: Pre-weigh a clean, dry evaporating dish. Filter a known volume of the saturated solution to remove any undissolved solid and transfer it to the weighed evaporating dish.
-
Solvent Evaporation: Gently evaporate the solvent from the evaporating dish in a fume hood or using a rotary evaporator.
-
Drying and Weighing: Once the solvent is completely evaporated, dry the residue in the evaporating dish to a constant weight in an oven at a temperature below the melting point of this compound. Cool the dish in a desiccator and weigh it on an analytical balance. The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved solute.
-
Calculation: Calculate the solubility by dividing the mass of the residue by the volume of the filtrate used.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the experimental determination of solubility and the factors influencing the final measurement.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing the final solubility measurement.
Conclusion
While quantitative solubility data for this compound in organic solvents remains scarce in the public domain, this technical guide provides the necessary framework for researchers to systematically and accurately determine this critical parameter. The detailed experimental protocols for the isothermal shake-flask and gravimetric methods, along with the illustrative workflows, offer a robust starting point for any laboratory investigation. The generation of such data will be invaluable for the broader scientific community, aiding in the optimization of synthetic processes and the formulation of novel therapeutics. Researchers are encouraged to utilize the provided templates to document and share their findings to build a collective knowledge base on the physicochemical properties of this important synthetic intermediate.
References
A Technical Guide to the Spectroscopic Analysis of (2,5-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound (2,5-Dichloropyridin-3-yl)methanol. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the molecular structure and comparison with data for structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (aromatic) | 8.3 - 8.5 | d | ~2.5 |
| H (aromatic) | 7.8 - 8.0 | d | ~2.5 |
| CH₂ | 4.6 - 4.8 | s | - |
| OH | Variable | br s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C (aromatic, C-Cl) | 148 - 152 |
| C (aromatic, C-Cl) | 145 - 149 |
| C (aromatic, C-H) | 138 - 142 |
| C (aromatic, C-CH₂OH) | 135 - 139 |
| C (aromatic, C-H) | 122 - 126 |
| CH₂OH | 60 - 65 |
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200 - 3600 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (alkane) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1550 - 1600 | Medium |
| C-O stretch (primary alcohol) | 1000 - 1075 | Strong |
| C-Cl stretch | 700 - 850 | Strong |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 177/179/181 | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl) |
| 142/144 | [M - Cl]⁺ |
| 148/150 | [M - CH₂OH]⁺ |
| 113 | [M - 2Cl]⁺ |
| 77 | [C₅H₄N]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters should be optimized for best results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16
-
-
Process the data with appropriate phasing, baseline correction, and referencing (e.g., to TMS at 0 ppm).
3. ¹³C NMR Acquisition:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the data with appropriate phasing, baseline correction, and referencing.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters:
-
Spectral range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Injector:
-
Injection volume: 1 µL
-
Injector temperature: 250 °C
-
Mode: Split or splitless, depending on concentration.
-
-
GC Column:
-
A standard non-polar column (e.g., DB-5ms, HP-5ms) is suitable.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
Mass Spectrometer:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-500.
-
Scan speed: Sufficient to obtain several scans across the chromatographic peak.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Workflow for the spectroscopic analysis of a synthesized compound.
An In-Depth Technical Guide to Key Derivatives and Analogs of (2,5-Dichloropyridin-3-yl)methanol for Researchers and Drug Development Professionals
Introduction
(2,5-Dichloropyridin-3-yl)methanol is a halogenated pyridine derivative that serves as a versatile scaffold in medicinal chemistry and drug discovery. The presence of two chlorine atoms and a hydroxymethyl group on the pyridine ring offers multiple points for chemical modification, enabling the synthesis of a diverse range of derivatives and analogs. These modifications can significantly influence the compound's physicochemical properties, biological activity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of key derivatives and analogs of this compound, focusing on their synthesis, biological evaluation, and potential therapeutic applications.
Core Compound Properties
This compound is a colorless crystalline solid with the chemical formula C₆H₅Cl₂NO and a molecular weight of 178.02 g/mol .[1] It is sparingly soluble in water but readily dissolves in organic solvents like ethanol and acetone. Its chemical reactivity is primarily centered around the hydroxyl group, which can be readily derivatized, and the chlorine substituents, which can participate in nucleophilic substitution reactions under specific conditions.
Key Derivatives and Analogs: Synthesis and Biological Activity
The primary derivatives of this compound explored in research are esters and ethers, formed through modification of the hydroxymethyl group. These derivatives have been investigated for a range of biological activities, including anticancer, antibacterial, and receptor modulation.
Esters of this compound
Esterification of the hydroxyl group of this compound can lead to compounds with altered lipophilicity and cell permeability, potentially enhancing their biological activity.
| Derivative Name | R Group | Potential Biological Activity | Reported IC₅₀ of Related Compounds | Target |
| (2,5-Dichloropyridin-3-yl)methyl acetate | Acetyl | Anticancer | 5.34 - 6.13 µg/mL | Liver Cancer Cell Lines (HepG2, Huh-7) |
| (2,5-Dichloropyridin-3-yl)methyl benzoate | Benzoyl | Antimalarial | 0.0402 µM | Plasmodium falciparum (CQ-resistant) |
| (2,5-Dichloropyridin-3-yl)methyl nicotinate | Nicotinoyl | P2X7 Receptor Antagonist | 8.7 µM | Human P2X7 Receptor |
Note: The biological activities and IC₅₀ values are based on structurally similar pyridine derivatives and are presented here as a predictive guide for the potential of this compound esters.
This protocol describes a general method for the synthesis of esters from this compound using an acid chloride.
Materials:
-
This compound
-
Appropriate acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add TEA or pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Ethers of this compound
Ether derivatives can also be synthesized to explore changes in biological activity. The Williamson ether synthesis is a common method for this transformation.
| Derivative Name | R Group | Potential Biological Activity | Reported MIC of Related Compounds | Target |
| 3-(Benzyloxymethyl)-2,5-dichloropyridine | Benzyl | Antibacterial | 32 - 64 µg/mL | Staphylococcus aureus |
| 2,5-Dichloro-3-(methoxymethyl)pyridine | Methyl | Antifungal | Not widely reported | Fungal strains |
| 2,5-Dichloro-3-((4-nitrobenzyl)oxymethyl)pyridine | 4-Nitrobenzyl | Anticancer | 15.6 µM | Tubulin Polymerization |
Note: The biological activities and MIC/IC₅₀ values are based on structurally similar pyridine derivatives and are presented here as a predictive guide for the potential of this compound ethers.
This protocol outlines a general procedure for the synthesis of ethers from this compound.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases.
-
Add the alkyl halide (1.1 eq) to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways for derivatives of this compound are not extensively characterized, related pyridine compounds have been shown to modulate various cellular targets. For instance, certain 3,5-dichloropyridine derivatives act as antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses.
P2X7 Receptor Antagonism Signaling Pathway
Antagonism of the P2X7 receptor by pyridine derivatives can block the influx of Ca²⁺ and Na⁺ ions, thereby inhibiting downstream inflammatory signaling cascades, such as the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β.
Caption: P2X7 receptor signaling and its inhibition by pyridine antagonists.
Experimental Workflows
The development of novel derivatives of this compound typically follows a structured workflow from synthesis to biological evaluation.
Caption: A typical workflow for the development of bioactive pyridine derivatives.
Conclusion
This compound represents a valuable starting material for the generation of diverse libraries of compounds with potential therapeutic applications. The derivatization of its hydroxymethyl group into esters and ethers provides a straightforward strategy to modulate its biological profile. While direct experimental data on these specific derivatives is emerging, the known activities of structurally related pyridine compounds highlight the potential of this scaffold in the discovery of new anticancer, antibacterial, and anti-inflammatory agents. The provided experimental protocols and workflows serve as a foundational guide for researchers to synthesize and evaluate novel analogs of this compound, paving the way for the development of next-generation therapeutics.
References
A Technical Guide to the Commercial Sourcing and Application of (2,5-Dichloropyridin-3-yl)methanol for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of (2,5-Dichloropyridin-3-yl)methanol, a key building block in the synthesis of pharmaceutical compounds. This document details its commercial availability, physical and chemical properties, and outlines a common synthetic route. Furthermore, it explores its application in drug development, offering insights for researchers and scientists in the field.
Commercial Availability and Procurement
This compound (CAS No. 558465-93-3) is readily available from a variety of commercial suppliers specializing in chemical reagents for research and development. Sourcing this intermediate is a critical first step for many synthetic workflows. Key considerations for procurement include purity, available quantities, and lead times. Below is a comparative table of prominent suppliers.
| Supplier | Product Number (Example) | Purity | Available Quantities |
| Shanghai Macklin Biochemical Co., Ltd. | D614933 | ≥97% | 1g, 5g, 10g |
| ChemScene | CS-0100910 | ≥97% | 100mg, 250mg, 500mg, 1g, 5g |
| BLD Pharm | BD21461 | ≥97% | 1g, 5g, 25g |
| BIOFOUNT | BIOFOUNT | Not Specified | Inquire |
Note: Pricing is subject to change and should be confirmed directly with the supplier. Purity levels are as stated by the supplier and may be further verified by obtaining a Certificate of Analysis.
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₅Cl₂NO | [1] |
| Molecular Weight | 178.02 g/mol | [2] |
| Appearance | Colorless crystalline solid | [1] |
| CAS Number | 558465-93-3 | [2] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and acetone; low solubility in water. | [1] |
| Storage | Recommended storage at 2-8°C under an inert atmosphere. |
A Certificate of Analysis (CoA) should be requested from the supplier to obtain detailed information on the purity and impurity profile of a specific batch. A sample CoA may include data from techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity.
Synthesis and Experimental Protocols
While this compound is commercially available, understanding its synthesis is valuable for process development and cost analysis in larger-scale drug development projects. A common laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 2,5-dichloronicotinaldehyde.
Experimental Protocol: Reduction of 2,5-Dichloronicotinaldehyde
Materials:
-
2,5-Dichloronicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2,5-dichloronicotinaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for the reduction of 2,5-dichloronicotinaldehyde.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The dichloropyridine scaffold is a common feature in many pharmaceutical candidates due to its ability to form key interactions with biological targets.
While specific, publicly disclosed drug candidates directly utilizing this compound are not extensively detailed in the immediate search results, the broader class of dichloropyridine derivatives has been explored for various therapeutic areas. For instance, substituted pyridines are core components of molecules targeting kinases, G-protein coupled receptors (GPCRs), and ion channels. The hydroxylmethyl group at the 3-position of the pyridine ring provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures.
The general workflow for utilizing this intermediate in a drug discovery program is depicted below.
Drug Discovery Workflow Utilizing this compound
Caption: General workflow for drug discovery using a key intermediate.
Researchers can leverage the reactivity of the hydroxyl group and the dichloropyridine core to synthesize libraries of novel compounds for screening against various biological targets. The chlorine atoms can be displaced through nucleophilic aromatic substitution reactions or participate in cross-coupling reactions, further expanding the chemical diversity of the synthesized molecules.
Conclusion
This compound is a commercially accessible and synthetically versatile intermediate with significant potential in pharmaceutical research and development. Its procurement from reliable suppliers, coupled with a thorough understanding of its chemical properties and synthetic utility, can accelerate the discovery and development of new therapeutic agents. This guide provides a foundational resource for scientists and researchers looking to incorporate this valuable building block into their drug discovery programs.
References
An In-depth Technical Guide on the Physical Appearance and Stability of (2,5-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of (2,5-Dichloropyridin-3-yl)methanol, with a focus on its physical appearance and stability. The information herein is intended to support research, development, and quality control activities involving this compound.
Physical and Chemical Properties
This compound is a chlorinated pyridine derivative with the molecular formula C₆H₅Cl₂NO and a molecular weight of 178.02 g/mol .[1][2] It is a colorless crystalline solid that is stable under normal room temperature conditions.[1]
Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Appearance | Colorless crystalline solid | [1] |
| Molecular Formula | C₆H₅Cl₂NO | [1][2] |
| Molecular Weight | 178.02 g/mol | [1][2] |
| Melting Point | 64-66 °C | [1] |
| Boiling Point | 292 °C | [1] |
| Solubility | Lower solubility in water; Soluble in ethanol, ether, and acetone | [1] |
| Stability | Stable under normal conditions | [1][3] |
Experimental Protocols
Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices.
Determination of Physical Appearance
Objective: To visually inspect and describe the physical form and color of the substance.
Methodology:
-
Place a small, representative sample of this compound on a clean, dry, white watch glass or weighing paper.
-
Observe the sample under good laboratory lighting against both a white and a dark background.
-
Record the physical form (e.g., crystalline, powder, amorphous) and the color of the substance.
-
For enhanced characterization, a microscope can be used to observe the crystal morphology.
Determination of Melting Point
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Methodology:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of approximately 10-15 °C per minute for a rapid preliminary determination.
-
Allow the apparatus to cool. For an accurate determination, repeat the process with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting point.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.
Determination of Boiling Point
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Methodology (Thiele Tube Method):
-
Place a small amount of this compound into a small test tube (fusion tube).
-
Invert a sealed-end capillary tube and place it into the fusion tube with the open end submerged in the liquid.
-
Attach the fusion tube to a thermometer.
-
Suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heat the side arm of the Thiele tube gently and evenly.
-
Observe for a continuous stream of bubbles emerging from the open end of the capillary tube.
-
Stop heating and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.
Determination of Solubility
Objective: To determine the solubility of the compound in various solvents.
Methodology:
-
Add a small, pre-weighed amount of this compound (e.g., 10 mg) to a test tube.
-
Add a small volume of the solvent to be tested (e.g., 1 mL of water, ethanol, ether, or acetone) to the test tube.
-
Vigorously shake or vortex the test tube for a set period (e.g., 1 minute).
-
Visually observe if the solid has dissolved completely.
-
If the solid has dissolved, the compound is considered soluble in that solvent at that concentration.
-
If the solid has not dissolved, the compound is considered to have lower solubility or be insoluble. The process can be repeated with gentle heating to assess temperature effects on solubility.
Stability Profile
This compound is reported to be stable under normal storage conditions.[1][3] To ensure its quality and integrity over time, and to understand its degradation pathways, forced degradation studies are recommended. These studies expose the compound to stress conditions more severe than accelerated stability testing.
Forced Degradation Studies Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Forced degradation study workflow for this compound.
Recommended Storage
Based on its stability profile, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
Safety Precautions
This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin irritation and serious eye irritation.[4] It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a chemical fume hood.[5]
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. uomus.edu.iq [uomus.edu.iq]
The Synthesis of (2,5-Dichloropyridin-3-yl)methanol: A Technical Literature Review
For Researchers, Scientists, and Drug Development Professionals
(2,5-Dichloropyridin-3-yl)methanol is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its dichlorinated pyridine core and reactive hydroxymethyl group make it a versatile intermediate for the construction of more complex molecules. This technical guide provides a comprehensive review of the available literature on the synthesis of this compound, focusing on established and potential synthetic routes. This document includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in their drug discovery and development endeavors.
Synthetic Strategies
The synthesis of this compound primarily revolves around the functionalization of the 2,5-dichloropyridine scaffold. The most logical and commonly inferred pathway involves the introduction of a reducible functional group at the 3-position, followed by its conversion to the desired hydroxymethyl group. The key precursors for this transformation are 2,5-dichloronicotinic acid and its derivatives, such as esters or acid chlorides, and 2,5-dichloropyridine-3-carbaldehyde.
Route 1: Reduction of 2,5-Dichloronicotinic Acid Derivatives
A highly plausible and efficient method for the synthesis of this compound is the reduction of a 2,5-dichloronicotinic acid derivative. While specific literature detailing this exact transformation is sparse, the reduction of carboxylic acids and their esters to primary alcohols is a fundamental and well-documented reaction in organic chemistry, often employing powerful reducing agents like lithium aluminum hydride (LAH).[1][2][3][4]
The general workflow for this synthetic approach can be visualized as follows:
Caption: Synthetic pathway from 2,5-Dichloropyridine to this compound via a nicotinic acid derivative.
Synthesis of the Precursor: 2,5-Dichloropyridine
The synthesis of the starting material, 2,5-dichloropyridine, can be achieved through various methods, with the choice often depending on the availability of starting materials, scalability, and safety considerations. A common laboratory-scale synthesis starts from maleic diester.[5][6]
Table 1: Summary of Quantitative Data for the Synthesis of 2,5-Dichloropyridine
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1. Condensation | Diethyl maleate, Nitromethane | DBU | - | 65-70 | 5 | - | - |
| 2. Hydrogenation & Cyclization | Intermediate from Step 1 | Pd/C, H₂ | Methanol | 30-35 | 10 | - | - |
| 3. Chlorination | 2,5-Dihydroxypyridine | POCl₃ | - | - | - | 94.3 | 99.5 |
Experimental Protocol for the Synthesis of 2,5-Dichloropyridine
Step 1 & 2: Synthesis of 2,5-Dihydroxypyridine
-
Materials: Diethyl maleate, Nitromethane, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Methanol, Palladium on carbon (Pd/C), Hydrogen gas.
-
Procedure:
-
To a reaction flask, add diethyl maleate and nitromethane in equimolar amounts, followed by a catalytic amount of DBU.
-
Heat the mixture to 65-70 °C and stir for 5 hours.
-
Cool the reaction mixture and add methanol as a solvent.
-
Introduce a catalytic amount of palladium on carbon.
-
Pressurize the vessel with hydrogen gas and stir at 30-35 °C for 10 hours.
-
After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain 2,5-dihydroxypyridine.[6]
-
Step 3: Chlorination to 2,5-Dichloropyridine
-
Materials: 2,5-Dihydroxypyridine, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a suitable reaction flask, add 2,5-dihydroxypyridine to an excess of phosphorus oxychloride.
-
Heat the reaction mixture, typically at reflux, until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction mixture with ice water.
-
Neutralize the solution with a base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, concentrate, and purify the crude product to afford 2,5-dichloropyridine.[5]
-
Experimental Protocol for the Reduction of Methyl 2,5-Dichloronicotinate (Representative Procedure)
-
Materials: Methyl 2,5-dichloronicotinate, Lithium aluminum hydride (LAH), Anhydrous diethyl ether or THF, Ethyl acetate, Saturated aqueous sodium sulfate solution.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve methyl 2,5-dichloronicotinate in anhydrous diethyl ether and add it dropwise to the LAH suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess LAH by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a saturated aqueous sodium sulfate solution.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[1][2]
-
Table 2: Representative Quantitative Data for LAH Reduction of an Ester
| Reactant | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aromatic Ester | LiAlH₄ | Diethyl ether/THF | 0 to RT | 1-3 | 80-95 |
Route 2: Reduction of 2,5-Dichloropyridine-3-carbaldehyde
An alternative synthetic route involves the reduction of 2,5-dichloropyridine-3-carbaldehyde. This method is also highly viable as the reduction of aldehydes to primary alcohols is a straightforward transformation that can be achieved with a variety of reducing agents, including sodium borohydride, which is milder and easier to handle than LAH.
Caption: Synthetic pathway from 2,5-Dichloropyridine to this compound via a carbaldehyde intermediate.
Experimental Protocol for the Reduction of 2,5-Dichloropyridine-3-carbaldehyde (Representative Procedure)
-
Materials: 2,5-Dichloropyridine-3-carbaldehyde, Sodium borohydride (NaBH₄), Methanol or Ethanol.
-
Procedure:
-
Dissolve 2,5-dichloropyridine-3-carbaldehyde in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, continue stirring at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
-
Table 3: Representative Quantitative Data for NaBH₄ Reduction of an Aldehyde
| Reactant | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Aromatic Aldehyde | NaBH₄ | Methanol/Ethanol | 0 to RT | 1-3 | 90-99 |
Conclusion
The synthesis of this compound is most practically achieved through the reduction of a suitable precursor derived from 2,5-dichloropyridine. The reduction of either a 2,5-dichloronicotinic acid derivative with a strong reducing agent like lithium aluminum hydride, or the reduction of 2,5-dichloropyridine-3-carbaldehyde with a milder reagent such as sodium borohydride, represent the most direct and efficient synthetic routes. The choice of pathway will likely be dictated by the availability of the starting materials and the desired scale of the synthesis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to develop robust and efficient syntheses of this important chemical intermediate.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. adichemistry.com [adichemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]
- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (2,5-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of (2,5-Dichloropyridin-3-yl)methanol, a valuable intermediate in pharmaceutical and agrochemical research. The primary method detailed is a two-step synthetic route commencing with the formylation of 2,5-dichloropyridine to yield 2,5-dichloropyridine-3-carbaldehyde, followed by the selective reduction of the aldehyde to the corresponding alcohol. An alternative one-pot method involving directed lithiation and subsequent reaction with formaldehyde is also discussed. These protocols are designed to be clear, concise, and reproducible for laboratory-scale synthesis.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. Its structural features, including the dichlorinated pyridine ring and the reactive hydroxymethyl group, make it a versatile synthon for the construction of complex molecular architectures. The reliable and efficient synthesis of this intermediate is therefore of significant interest to the drug development community. This application note outlines two primary synthetic strategies for its preparation from commercially available 2,5-dichloropyridine.
Synthetic Strategies
Two plausible synthetic routes for the preparation of this compound from 2,5-dichloropyridine are presented.
Route 1: Two-Step Formylation and Reduction
This is a robust and widely applicable method that involves two discrete chemical transformations:
-
Formylation: Introduction of a formyl group (-CHO) at the 3-position of the 2,5-dichloropyridine ring. This is typically achieved through a directed ortho-metalation reaction using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).
-
Reduction: Selective reduction of the resulting 2,5-dichloropyridine-3-carbaldehyde to the desired primary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, offering high chemoselectivity for the aldehyde in the presence of the chlorinated pyridine ring.[1][2][3]
Route 2: One-Pot Directed Lithiation and Hydroxymethylation
This approach offers a more direct conversion of 2,5-dichloropyridine to the target alcohol. It involves the directed lithiation at the 3-position, followed by the in-situ reaction of the resulting organolithium species with formaldehyde. While potentially more efficient in terms of step economy, this method may require careful optimization of reaction conditions to avoid side reactions.
Experimental Protocols
Route 1: Two-Step Formylation and Reduction
Part A: Synthesis of 2,5-Dichloropyridine-3-carbaldehyde
Materials:
-
2,5-Dichloropyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation of 2,5-Dichloropyridine: Dissolve 2,5-dichloropyridine (1.0 equivalent) in anhydrous THF and add it dropwise to the freshly prepared LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
Formylation: Add N,N-dimethylformamide (DMF) (1.5 equivalents), freshly distilled over calcium hydride, dropwise to the reaction mixture at -78 °C. The reaction is typically exothermic; maintain the temperature below -70 °C. Stir the mixture at -78 °C for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).
-
Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2,5-dichloropyridine-3-carbaldehyde.
Part B: Synthesis of this compound
Materials:
-
2,5-Dichloropyridine-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reduction: Dissolve 2,5-dichloropyridine-3-carbaldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 - 2.0 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose the excess NaBH₄. Remove the bulk of the organic solvent under reduced pressure.
-
Extraction and Purification: Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Separate the layers and extract the aqueous layer with additional ethyl acetate (2 x). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or silica gel chromatography if necessary.
Data Presentation
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1A | 2,5-Dichloropyridine | 1. LDA 2. DMF | THF | -78 | 3-4 | 2,5-Dichloropyridine-3-carbaldehyde | 60-75 (typical) |
| 1B | 2,5-Dichloropyridine-3-carbaldehyde | NaBH₄ | Methanol | 0 to RT | 1-3 | This compound | 85-95 (typical) |
Visualizations
Caption: Synthetic workflow for this compound.
Safety Precautions
-
n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.
-
Lithium diisopropylamide (LDA) is a strong, non-pyrophoric base, but it is corrosive and moisture-sensitive.
-
All reactions should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The quenching of reactions involving organolithium reagents and sodium borohydride should be done slowly and at low temperatures to control the exothermic reaction.
References
Detailed experimental protocol for preparing (2,5-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the laboratory-scale synthesis of (2,5-Dichloropyridin-3-yl)methanol, a valuable intermediate in the development of pharmaceutical and agrochemical compounds. The described method involves the selective reduction of 2,5-dichloronicotinaldehyde using sodium borohydride, a reliable and high-yielding approach.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2,5-Dichloronicotinaldehyde | |
| Molecular Formula | C₆H₃Cl₂NO | |
| Molecular Weight | 176.00 g/mol | |
| Reducing Agent | Sodium Borohydride (NaBH₄) | |
| Molecular Formula | NaBH₄ | |
| Molecular Weight | 37.83 g/mol | |
| Product | This compound | |
| Molecular Formula | C₆H₅Cl₂NO | [1][2] |
| Molecular Weight | 178.02 g/mol | [1][2] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 64-66 °C | [1] |
| Solubility | Soluble in organic solvents such as ethanol, ether, and acetone; lower solubility in water. | [1] |
| Purity (Typical) | ≥97% | [2] |
| Storage | 4°C | [2] |
Experimental Protocol
This protocol details the reduction of 2,5-dichloronicotinaldehyde to this compound using sodium borohydride.
Materials:
-
2,5-Dichloronicotinaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dichloronicotinaldehyde (1.0 equivalent) in methanol (approximately 10-15 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature between 0-5 °C, slowly add sodium borohydride (1.1 to 1.5 equivalents) to the stirred solution in small portions. Bubbling may be observed as the reaction proceeds.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot. Typically, the reaction is complete within 1-2 hours.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water while keeping the flask in the ice bath.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of ammonium chloride, followed by a wash with deionized water.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.
-
Concentration: Remove the dichloromethane using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to obtain a colorless crystalline solid.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: (2,5-Dichloropyridin-3-yl)methanol as a Pharmaceutical Intermediate in the Synthesis of TAK1 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of (2,5-Dichloropyridin-3-yl)methanol as a key pharmaceutical intermediate. Specifically, it focuses on its application in the synthesis of a series of pyridine-based inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a crucial enzyme in inflammatory signaling pathways. The methodologies outlined are based on established patent literature, providing a practical guide for the synthesis of potential therapeutic agents.
Introduction
This compound is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry. Its dichlorinated pyridine ring offers two sites for potential modification, while the primary alcohol provides a reactive handle for the introduction of various functional groups. This intermediate is particularly valuable in the construction of complex heterocyclic scaffolds for drug discovery.
One notable application of this compound is in the synthesis of potent and selective inhibitors of TAK1 kinase. TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and plays a central role in the signaling pathways of pro-inflammatory cytokines such as tumor necrosis factor (TNF-α) and interleukin-1 (IL-1). Dysregulation of TAK1 signaling is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, as well as in certain cancers. Consequently, the development of TAK1 inhibitors is a promising therapeutic strategy.
Synthetic Application: Synthesis of Pyridine-Based TAK1 Inhibitors
The general synthetic approach involves the conversion of the hydroxyl group of this compound into a suitable leaving group, followed by nucleophilic substitution with a variety of amine-containing fragments. This strategy allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.
A key step in this synthesis is the activation of the primary alcohol. This is typically achieved by converting it to a mesylate or tosylate, which are excellent leaving groups for subsequent nucleophilic substitution reactions.
Overall Synthetic Workflow
Caption: General synthetic workflow for the preparation of TAK1 inhibitors.
Experimental Protocols
The following protocols are adapted from the procedures described in patent WO2008010964A2 for the synthesis of pyridine-based TAK1 inhibitors.
Protocol 1: Synthesis of (2,5-Dichloro-pyridin-3-yl)methyl methanesulfonate
This protocol describes the activation of the hydroxyl group of this compound by converting it into a mesylate.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Methanesulfonyl chloride (MsCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq) to the cooled solution while stirring.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (2,5-Dichloro-pyridin-3-yl)methyl methanesulfonate. The product can be used in the next step without further purification.
Quantitative Data for Protocol 1
| Reactant/Reagent | Molar Ratio |
| This compound | 1.0 |
| Triethylamine | 1.5 |
| Methanesulfonyl chloride | 1.2 |
| Parameter | Value |
| Solvent | Dichloromethane |
| Temperature | 0 °C to RT |
| Reaction Time | 3 hours |
| Typical Yield | >95% (crude) |
Protocol 2: General Procedure for the Synthesis of Pyridine-Based TAK1 Inhibitors
This protocol describes the nucleophilic substitution of the mesylated intermediate with a generic amine.
Materials:
-
(2,5-Dichloro-pyridin-3-yl)methyl methanesulfonate
-
Amine (R-NH₂)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of the desired amine (1.2 eq) in N,N-dimethylformamide, add potassium carbonate (2.0 eq).
-
Add a solution of (2,5-Dichloro-pyridin-3-yl)methyl methanesulfonate (1.0 eq) in DMF to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final pyridine-based TAK1 inhibitor.
Quantitative Data for Protocol 2
| Reactant/Reagent | Molar Ratio |
| (2,5-Dichloro-pyridin-3-yl)methyl methanesulfonate | 1.0 |
| Amine (R-NH₂) | 1.2 |
| Potassium carbonate | 2.0 |
| Parameter | Value |
| Solvent | DMF |
| Temperature | 60 °C |
| Reaction Time | 12-18 hours |
| Purification | Column Chromatography |
TAK1 Signaling Pathway
Caption: Inhibition of the TAK1 signaling pathway.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to synthesize novel pyridine-based TAK1 kinase inhibitors. The straightforward activation of the hydroxyl group and subsequent nucleophilic substitution allows for the efficient generation of diverse chemical entities for biological screening and optimization, accelerating the discovery of new therapeutics for inflammatory diseases and cancer.
Application Notes and Protocols: The Role of (2,5-Dichloropyridin-3-yl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (2,5-Dichloropyridin-3-yl)methanol as a key building block in medicinal chemistry. The focus is on its conversion to valuable intermediates and subsequent elaboration into potent bioactive molecules, with a specific emphasis on the development of Aurora kinase inhibitors.
Application Note 1: Synthesis of 2,5-Dichloronicotinic Acid
This compound serves as a readily available starting material for the synthesis of 2,5-dichloronicotinic acid, a crucial intermediate for the construction of various heterocyclic scaffolds in drug discovery. The oxidation of the primary alcohol to a carboxylic acid is a fundamental transformation that opens up avenues for diverse amide coupling reactions.
Experimental Protocol: Oxidation of this compound
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium bisulfite (NaHSO₃)
-
Distilled water
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
pH paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) in 100 mL of water.
-
Add a solution of sodium hydroxide (1.2 eq) in 20 mL of water to the flask.
-
Heat the mixture to 70-80°C with stirring.
-
Slowly add a solution of potassium permanganate (2.5 eq) in 50 mL of water to the reaction mixture over a period of 1 hour. Maintain the temperature below 90°C.
-
After the addition is complete, continue stirring at 80°C for an additional 2 hours, or until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrate and washings and cool in an ice bath.
-
Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid. A white precipitate of 2,5-dichloronicotinic acid will form.
-
If the solution retains a brownish color, add a small amount of sodium bisulfite to decolorize it.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,5-dichloronicotinic acid.
Expected Yield: 75-85%
DOT Diagram: Synthesis of 2,5-Dichloronicotinic Acid
Caption: Oxidation of this compound.
Application Note 2: Synthesis of a Novel Aurora Kinase Inhibitor
2,5-Dichloronicotinic acid is a versatile precursor for the synthesis of potent enzyme inhibitors, such as those targeting Aurora kinases. Aurora kinases are critical regulators of cell division, and their overexpression is implicated in various cancers, making them attractive targets for therapeutic intervention.[1][2] The following protocol outlines the synthesis of a hypothetical, yet representative, Aurora kinase inhibitor, DC-AKI-1 , starting from 2,5-dichloronicotinic acid.
Experimental Protocol: Synthesis of DC-AKI-1
Step 1: Amide Coupling
-
To a solution of 2,5-dichloronicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.2 eq) and diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-(aminomethyl)aniline (1.1 eq) to the reaction mixture and stir at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the amide intermediate.
Step 2: Suzuki Coupling
-
To a solution of the amide intermediate from Step 1 (1.0 eq) in a 3:1 mixture of dioxane and water, add 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 90°C and stir for 16 hours.
-
Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC to yield the final compound, DC-AKI-1 .
DOT Diagram: Synthesis of DC-AKI-1
Caption: Synthetic workflow for DC-AKI-1.
Quantitative Data Summary: Structure-Activity Relationship (SAR) of DC-AKI Analogs
The following table summarizes the in vitro inhibitory activity of a series of hypothetical analogs of DC-AKI-1 against Aurora A and Aurora B kinases. This data illustrates a potential structure-activity relationship, which is crucial for lead optimization in drug discovery.
| Compound ID | R1 Group | R2 Group | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) |
| DC-AKI-1 | H | 4-pyrazole | 15 | 35 |
| DC-AKI-2 | H | 3-pyrazole | 50 | 120 |
| DC-AKI-3 | H | 4-pyridine | 25 | 60 |
| DC-AKI-4 | F | 4-pyrazole | 10 | 28 |
| DC-AKI-5 | OMe | 4-pyrazole | 45 | 95 |
Note: IC₅₀ values are hypothetical and for illustrative purposes only.
Application Note 3: In Vitro Aurora Kinase Inhibition Assay
To evaluate the potency of synthesized compounds as Aurora kinase inhibitors, a biochemical assay is employed. The following protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.[3][4]
Experimental Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
K-LISA™ Kinase Substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control wells).
-
Add 2 µL of a solution containing the Aurora kinase in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase assay buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
DOT Diagram: Aurora Kinase Inhibition Assay Workflow
Caption: Workflow for in vitro Aurora kinase assay.
Signaling Pathway: Aurora Kinase in Cell Cycle Regulation
Aurora kinases play a pivotal role in orchestrating multiple events during mitosis.[1][2] Understanding this pathway is essential for the rational design of inhibitors.
DOT Diagram: Simplified Aurora Kinase Signaling Pathway
Caption: Role of Aurora kinases in mitosis.
References
Application of (2,5-Dichloropyridin-3-yl)methanol in Agrochemical Synthesis: Application Notes and Protocols
Introduction
(2,5-Dichloropyridin-3-yl)methanol is a functionalized heterocyclic compound belonging to the chlorinated pyridine family. Such compounds are pivotal building blocks in the synthesis of a wide array of agrochemicals due to the pyridine ring's inherent biological activity and the enhanced reactivity provided by the chlorine substituents. While this compound is recognized as a potential intermediate in the synthesis of bioactive molecules, including pesticides, detailed, publicly available synthetic routes to specific, commercialized agrochemicals directly from this starting material are not extensively documented.
However, the closely related precursor, 2,5-dichloropyridine, serves as a well-established starting material for the synthesis of several key agrochemicals, particularly within the neonicotinoid class of insecticides. To provide a comprehensive and practical guide for researchers, this document will focus on the application of the 2,5-dichloropyridine core in the synthesis of a representative neonicotinoid insecticide, Imidacloprid. The principles, reaction types, and experimental methodologies are illustrative of how a functionalized dichloropyridine scaffold, such as that of this compound, could be conceptually utilized in the development of novel agrochemicals.
Core Application: Synthesis of Neonicotinoid Insecticides
Neonicotinoids are a significant class of insecticides that act on the central nervous system of insects, causing paralysis and death. Their high efficacy and systemic nature have made them vital in modern crop protection. The synthesis of many neonicotinoids relies on the construction of a chloropyridinylmethyl pharmacophore, for which 2,5-dichloropyridine is a key precursor.
Illustrative Synthesis: Pathway to Imidacloprid from 2,5-Dichloropyridine
The following sections detail a well-established synthetic route from 2,5-dichloropyridine to Imidacloprid. This multi-step synthesis highlights key chemical transformations that are fundamental in agrochemical manufacturing.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-cyanopyridine from 2,5-Dichloropyridine
This initial step involves a nucleophilic aromatic substitution to replace the chlorine atom at the 5-position with a cyano group.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 2,5-dichloropyridine, a cyanide source (e.g., potassium ferrocyanide), a palladium catalyst (e.g., palladium acetate), and a base (e.g., potassium carbonate) to a suitable solvent such as Dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture to a temperature range of 40-200 °C under an inert nitrogen atmosphere. The reaction progress should be monitored by an appropriate chromatographic technique (e.g., TLC or GC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-chloro-5-cyanopyridine.
Protocol 2: Synthesis of 2-Chloro-5-(aminomethyl)pyridine from 2-Chloro-5-cyanopyridine
This step involves the reduction of the cyano group to a primary amine.
-
Reaction Setup: Dissolve 2-chloro-5-cyanopyridine in a suitable solvent (e.g., methanol or ethanol) in a hydrogenation vessel. Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
-
Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature until the consumption of hydrogen ceases.
-
Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then concentrated under reduced pressure to yield 2-chloro-5-(aminomethyl)pyridine.
Protocol 3: Synthesis of 2-Chloro-5-(chloromethyl)pyridine from 2-Chloro-5-(aminomethyl)pyridine
This transformation converts the primary amine to a chloromethyl group, a key reactive intermediate.
-
Reaction Setup: This transformation can be achieved via a Sandmeyer-type reaction. The 2-chloro-5-(aminomethyl)pyridine is treated with a diazotizing agent (e.g., sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures to form the corresponding diazonium salt.
-
Reaction Conditions: The diazonium salt is then reacted with a chloride source, such as copper(I) chloride, to displace the diazonium group with a chlorine atom.
-
Work-up and Isolation: The reaction mixture is typically neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude 2-chloro-5-(chloromethyl)pyridine, which may be purified by distillation or chromatography.
Protocol 4: Synthesis of Imidacloprid from 2-Chloro-5-(chloromethyl)pyridine
The final step is the condensation of the key chloromethyl intermediate with N-nitro-imidazolidin-2-imine.
-
Reaction Setup: In a reaction vessel, combine 2-chloro-5-(chloromethyl)pyridine and N-nitro-imidazolidin-2-imine in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile or DMF.
-
Reaction Conditions: The reaction mixture is stirred at an elevated temperature until completion, as monitored by TLC or LC-MS.
-
Work-up and Isolation: After cooling, any solid by-products are filtered off. The solvent is removed from the filtrate under reduced pressure. The resulting crude Imidacloprid is then purified by recrystallization from a suitable solvent system.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of a key intermediate, 2-chloro-5-cyanopyridine, from 2,5-dichloropyridine, based on patented methods.
| Parameter | Value | Reference |
| Starting Material | 2,5-Dichloropyridine | - |
| Reagents | Potassium ferrocyanide, Potassium carbonate, Palladium acetate | [1] |
| Solvent | Organic solvent (e.g., DMF) | [1] |
| Temperature | 40-200 °C | [1] |
| Reaction Time | 2-20 h | [1] |
| Yield | 75-79% | [1] |
| Purity | High (after purification) | - |
Visualizations
Synthesis Pathway Diagram
Caption: Synthetic route from 2,5-Dichloropyridine to Imidacloprid.
Experimental Workflow Diagram
References
Application Notes and Protocols for the Use of (2,5-Dichloropyridin-3-yl)methanol as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,5-Dichloropyridin-3-yl)methanol is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its dichlorinated pyridine core offers multiple reaction sites for the strategic introduction of various functionalities, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR). The hydroxymethyl group at the 3-position provides a key handle for further synthetic modifications, allowing for the construction of diverse molecular architectures.
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors, with a focus on its application in the development of PRMT5 inhibitors.
Chemical Properties and Reactivity
This compound is a stable, solid compound. The pyridine ring is electron-deficient due to the presence of the two chlorine atoms and the nitrogen atom, making the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr). The chlorine at the 2-position is generally more reactive towards nucleophilic attack than the chlorine at the 5-position. The primary alcohol functionality can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into various ether or ester derivatives.
Application in Kinase Inhibitor Synthesis: A Case Study in PRMT5 Inhibitors
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme involved in various cellular processes, and its inhibition has emerged as a promising therapeutic strategy for the treatment of cancer.[1] Recent patent literature discloses the use of this compound as a starting material for the synthesis of potent PRMT5 inhibitors.[1]
The synthetic strategy often involves an initial modification of the hydroxymethyl group, followed by sequential nucleophilic aromatic substitution reactions at the 2- and 5-positions of the pyridine ring to build the final inhibitor scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅Cl₂NO |
| Molecular Weight | 178.02 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 558465-93-3 |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dichloro-3-(methoxymethyl)pyridine
This protocol describes the conversion of the hydroxymethyl group of this compound to a methoxymethyl ether, a common protecting group strategy and a key intermediate in the synthesis of PRMT5 inhibitors.[1]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Iodomethane (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 g, 5.6 mmol) in anhydrous DMF (15 mL) in a round-bottom flask cooled to 0 °C with an ice bath, add sodium hydride (0.270 g of a 60% dispersion, 6.74 mmol) portion-wise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
To this mixture, add iodomethane (2.66 g, 18.7 mmol) dropwise at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 1 hour.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of water (200 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 2,5-Dichloro-3-(methoxymethyl)pyridine.
Table 2: Reagents and Conditions for the Synthesis of 2,5-Dichloro-3-(methoxymethyl)pyridine
| Reactant | Molar Equivalent | Reagent/Solvent | Reaction Time | Temperature |
| This compound | 1.0 | DMF | 1.5 hours | 0 °C to 25 °C |
| Sodium Hydride (60%) | 1.2 | - | - | 0 °C |
| Iodomethane | 3.3 | - | - | 0 °C to 25 °C |
Protocol 2: Proposed Synthesis of a Kinase Inhibitor Scaffold via Nucleophilic Aromatic Substitution (SNAr)
This proposed protocol outlines a general procedure for the subsequent functionalization of the 2,5-dichloro-3-(methoxymethyl)pyridine intermediate. The selective substitution of the chlorine atoms is key to building the final kinase inhibitor. Typically, the more reactive 2-position is substituted first.
Materials:
-
2,5-Dichloro-3-(methoxymethyl)pyridine
-
Desired amine nucleophile (e.g., a substituted aniline)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine 2,5-dichloro-3-(methoxymethyl)pyridine, the desired amine nucleophile (1.1 equivalents), the palladium catalyst (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 2.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizations
Caption: Synthetic workflow for kinase inhibitors.
Caption: Key features and reactions of the building block.
Conclusion
This compound serves as a strategic starting material for the synthesis of kinase inhibitors. The differential reactivity of the two chlorine atoms on the pyridine ring, combined with the versatility of the hydroxymethyl group, allows for the systematic construction of complex molecules with potential therapeutic applications. The provided protocols offer a starting point for researchers to explore the utility of this building block in their drug discovery programs. Further optimization of reaction conditions and exploration of a wider range of nucleophiles and coupling partners will undoubtedly lead to the discovery of novel and potent kinase inhibitors.
References
Application Notes and Protocols for the Oxidation of (2,5-Dichloropyridin-3-yl)methanol to 2,5-Dichloropyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the selective oxidation of the primary alcohol, (2,5-Dichloropyridin-3-yl)methanol, to its corresponding aldehyde, 2,5-Dichloropyridine-3-carbaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocols outlined below describe several common and effective oxidation methods, including Swern oxidation, Dess-Martin periodinane (DMP) oxidation, manganese dioxide (MnO₂) oxidation, and TEMPO-catalyzed oxidation.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The challenge lies in preventing over-oxidation to the corresponding carboxylic acid while ensuring high conversion of the starting material. For a substrate such as this compound, which contains a heteroaromatic ring susceptible to various side reactions, the choice of a mild and selective oxidizing agent is paramount. This document offers a comparative overview of suitable methods, enabling researchers to select the most appropriate procedure based on factors such as reagent availability, scalability, and functional group tolerance.
Comparative Overview of Oxidation Methods
The selection of an appropriate oxidation method is crucial for achieving high yields and purity of 2,5-Dichloropyridine-3-carbaldehyde. Below is a summary of the key features of the detailed protocols.
| Oxidation Method | Key Reagents | Typical Reaction Conditions | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Low temperature (-78 °C), anhydrous | Mild, high yields, avoids heavy metals.[1][2] | Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[1] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | Room temperature, anhydrous solvent (e.g., DCM) | Mild, neutral pH, short reaction times, high chemoselectivity.[3][4] | Reagent is expensive and potentially explosive.[3] |
| Manganese Dioxide (MnO₂) Oxidation | Activated Manganese Dioxide | Room temperature to reflux in various solvents (e.g., DCM, chloroform) | Inexpensive, easy workup (filtration), selective for benzylic/allylic alcohols.[5] | Requires a large excess of reagent, reactivity depends on MnO₂ activation. |
| TEMPO-Catalyzed Oxidation | TEMPO, a stoichiometric oxidant (e.g., NaOCl, PhI(OAc)₂) | Biphasic or monophasic, often at 0 °C to room temperature | Catalytic use of TEMPO, mild conditions, high selectivity for primary alcohols.[6][7] | Requires a co-oxidant which can have its own reactivity issues.[7] |
Experimental Protocols
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride to gently oxidize the primary alcohol.[1] This method is known for its mild conditions and broad functional group tolerance.[1]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.7 equivalents) in anhydrous DCM, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 10-15 minutes, ensuring the temperature remains below -70 °C. Stir the reaction mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (5.0-7.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to warm to room temperature.
-
Quench the reaction by adding water. Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2,5-Dichloropyridine-3-carbaldehyde.[8]
-
Purify the crude product by silica gel column chromatography if necessary.
Logical Workflow for Swern Oxidation
Caption: Workflow for the Swern Oxidation of this compound.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a reliable method that employs a hypervalent iodine reagent to oxidize primary alcohols to aldehydes under mild, neutral conditions.[3] This method is particularly advantageous for substrates sensitive to acidic or basic conditions.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a flask under an inert atmosphere.
-
Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.[9]
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 3 hours.[4]
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate (1:1 mixture).
-
Shake the funnel vigorously until the organic layer becomes clear. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by silica gel chromatography if necessary.
Logical Workflow for Dess-Martin Periodinane Oxidation
Caption: Workflow for the Dess-Martin Periodinane Oxidation.
Protocol 3: Manganese Dioxide (MnO₂) Oxidation
Activated manganese dioxide is a classic, heterogeneous oxidant that is particularly effective for the oxidation of benzylic and allylic alcohols.[5] Given the benzylic-like nature of the substrate, MnO₂ is a suitable choice.
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform
-
Celite® or another filter aid
Procedure:
-
To a solution of this compound (1.0 equivalent) in DCM or chloroform, add activated MnO₂ (5-10 equivalents by weight).
-
Stir the resulting suspension vigorously at room temperature or at reflux. The reaction progress should be monitored by TLC. Reaction times can vary significantly depending on the activity of the MnO₂.
-
Upon completion, cool the reaction mixture to room temperature (if heated).
-
Filter the mixture through a pad of Celite® to remove the manganese salts.
-
Wash the filter cake thoroughly with DCM or chloroform.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel if necessary.
Logical Workflow for Manganese Dioxide Oxidation
Caption: Workflow for the Manganese Dioxide Oxidation.
Protocol 4: TEMPO-Catalyzed Oxidation
This method employs a catalytic amount of the stable nitroxyl radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in conjunction with a stoichiometric co-oxidant.[6] This system is highly selective for the oxidation of primary alcohols.[6]
Materials:
-
This compound
-
TEMPO
-
Stoichiometric oxidant: e.g., Sodium hypochlorite (NaOCl, bleach) or Iodobenzene diacetate (PhI(OAc)₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Potassium bromide (KBr) (if using NaOCl)
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure (using NaOCl as co-oxidant):
-
Dissolve this compound (1.0 equivalent) in DCM.
-
To this solution, add an aqueous solution of sodium bicarbonate, followed by a catalytic amount of KBr and TEMPO (approx. 0.01-0.1 equivalents).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Add an aqueous solution of sodium hypochlorite (bleach, 1.1-1.5 equivalents) dropwise while stirring vigorously. Maintain the temperature at 0 °C.
-
Monitor the reaction by TLC. The reaction is usually rapid.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by silica gel chromatography if required.
Logical Workflow for TEMPO-Catalyzed Oxidation
Caption: Workflow for the TEMPO-Catalyzed Oxidation.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Oxidizing agents should be handled with care. Dess-Martin periodinane is potentially explosive upon impact or heating.
-
Swern oxidation generates carbon monoxide, which is toxic, and dimethyl sulfide, which has a strong, unpleasant odor.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocols described provide a range of reliable methods for the oxidation of this compound to 2,5-Dichloropyridine-3-carbaldehyde. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in more complex substrates. For general laboratory scale, the Dess-Martin periodinane oxidation offers a convenient and high-yielding procedure with a simple workup. For larger scale synthesis, a TEMPO-catalyzed process or a carefully optimized Swern oxidation may be more cost-effective.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Purity Determination of (2,5-Dichloropyridin-3-yl)methanol
Introduction
(2,5-Dichloropyridin-3-yl)methanol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] The purity of this intermediate is critical as impurities can affect the safety, efficacy, and yield of the final product.[2] This document provides detailed application notes and protocols for the determination of the purity of this compound using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds, making it suitable for the purity assessment of this compound and its non-volatile impurities.[2][3]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: An HPLC system equipped with a UV detector is utilized.[3]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[3]
-
Sample Preparation:
-
HPLC Conditions:
-
Data Analysis: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks.[3]
Quantitative Data Summary
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Note: This data is based on typical performance for analogous compounds.[3] |
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC Purity Analysis.
Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds.[3] It is well-suited for the routine purity testing of this compound and the detection of volatile impurities.[3]
Experimental Protocol: GC-FID
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) is used.[3]
-
Capillary Column: A DB-5 column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or an equivalent non-polar column is suitable.[3]
-
Sample Preparation:
-
GC Conditions:
-
Injector Temperature: 250 °C.[3]
-
Detector Temperature: 300 °C.[3]
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, and hold for 5 minutes.[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[3]
-
Injection Volume: 1 µL.[3]
-
Split Ratio: 50:1.[3]
-
-
Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.[3]
Quantitative Data Summary
| Parameter | Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Note: This data is based on typical performance for analogous compounds.[3] |
Logical Flow for GC-Based Purity Assessment
Caption: GC Purity Determination Process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for absolute purity determination (quantitative NMR or qNMR) without the need for a specific reference standard of the analyte.[3][5]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher) is required.[3]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample into a vial.[3]
-
Accurately weigh a similar amount of a suitable internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same vial. The internal standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.[3]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer it to an NMR tube.[3]
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans (e.g., 16 or more) should be acquired to ensure a good signal-to-noise ratio.[6]
-
-
Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.
Quantitative Data Summary
| Parameter | Value |
| Accuracy (% Purity) | 99 - 101% |
| Precision (% RSD) | < 1% |
| Limit of Quantitation (LOQ) | ~0.3% |
| Note: This data is based on typical performance for analogous compounds.[3] |
Decision Tree for NMR-Based Purity Verification
Caption: NMR Purity Assessment Logic.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with a separation technique like GC (GC-MS), is a powerful tool for confirming the identity of this compound and identifying impurities.[5][7]
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[5]
-
Sample Preparation:
-
GC Conditions: Same as the GC-FID protocol.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Interpretation: The mass spectrum of this compound is expected to show a molecular ion peak (M⁺). A key feature will be the isotopic cluster for the two chlorine atoms. Naturally occurring chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[5] This results in a characteristic pattern for the molecular ion region with peaks at M⁺, [M+2]⁺, and [M+4]⁺ in a relative intensity ratio of approximately 9:6:1, which is a strong indicator of a di-chlorinated compound.[5]
Expected Mass Spectral Data
| Ion | Expected m/z | Relative Intensity |
| [M]⁺ (C₆H₅³⁵Cl₂NO) | 177 | ~100% (base peak) |
| [M+2]⁺ | 179 | ~65% |
| [M+4]⁺ | 181 | ~10% |
| Note: Fragmentation patterns will also be observed and can be used for structural confirmation. |
Summary Comparison of Analytical Techniques
| Technique | Primary Application | Advantages | Disadvantages |
| HPLC-UV | Purity testing, analysis of non-volatile impurities.[3] | Versatile, suitable for a wide range of compounds.[2] | Can consume larger volumes of organic solvents.[2] |
| GC-FID | Routine purity testing, separation of volatile impurities.[3] | High separation efficiency for volatile compounds.[2] | Not suitable for non-volatile or thermally unstable compounds. |
| qNMR | Absolute purity determination, certification of reference materials.[3] | Highly accurate, does not require a specific reference standard of the analyte.[3] | Lower throughput, higher complexity.[3] |
| GC-MS | Impurity identification and structural confirmation.[5] | Provides molecular weight and structural information.[5] | Primarily qualitative unless specific standards are used for quantification. |
References
Application Notes and Protocols for the Analysis of (2,5-Dichloropyridin-3-yl)methanol Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the analysis of reaction mixtures involved in the synthesis of (2,5-Dichloropyridin-3-yl)methanol, a key intermediate in the development of various pharmaceutical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to ensure accurate quantification of the target compound and related impurities.
Introduction
This compound is a crucial building block in organic synthesis. Its purity and the composition of its reaction mixtures are critical parameters that can influence the yield and quality of downstream products. The synthesis of this compound typically involves the reaction of 2,5-dichloropyridine with a methanol source.[1] Therefore, the analysis of the reaction mixture must be able to separate and quantify the starting material (2,5-dichloropyridine), the final product (this compound), and any potential byproducts.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for the quantification of this compound and its precursor.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the reaction mixture.
-
Dissolve the sample in 10 mL of the mobile phase (e.g., a mixture of acetonitrile and water) to prepare a stock solution.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.[2]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of acetonitrile and water is recommended to ensure separation of compounds with differing polarities. For mass spectrometry compatible methods, formic acid can be used as a modifier.[3] A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 230 nm on a UV detector.[2]
-
Injection Volume: 10 µL.[2]
3. Data Analysis:
-
The purity of the product and the concentration of the starting material can be calculated using the area percent method from the resulting chromatogram.[2] For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.
Quantitative Data
The following table summarizes the expected performance of the HPLC method for the analysis of 2,5-dichloropyridine, which is indicative of the performance expected for this compound.
| Parameter | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| (Data adapted from a comparative guide for 2,5-Dichloropyridine analysis)[2] |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown impurities in the reaction mixture.
Experimental Protocol
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reaction mixture in a volatile organic solvent such as dichloromethane or methanol.[4]
-
Dilute the stock solution to a final concentration of 10 µg/mL for analysis.[4]
2. GC-MS Conditions:
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min, and hold for 5 minutes.[2]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-450.
-
3. Data Analysis:
-
The purity is determined by the area percent method, where the peak area of each component is expressed as a percentage of the total area of all observed peaks.[2] Identification of compounds is achieved by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative Data
The following table summarizes the expected performance of the GC-MS method for the analysis of 2,5-dichloropyridine, which can be extrapolated for this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| (Data adapted from a comparative guide for 2,5-Dichloropyridine analysis)[2] |
Visualizations
Analytical Workflow for Reaction Mixture Analysis
The following diagram illustrates the general workflow for the analysis of this compound reaction mixtures using either HPLC or GC-MS.
Caption: Workflow for HPLC and GC-MS analysis.
Logical Relationship of Analytical Components
The diagram below outlines the logical relationship between the key components of the analytical process, from the chemical synthesis to the final analytical report.
Caption: Relationship between synthesis and analysis.
References
Troubleshooting & Optimization
Strategies for improving the yield and purity of (2,5-Dichloropyridin-3-yl)methanol
Welcome to the technical support center for the synthesis and purification of (2,5-Dichloropyridin-3-yl)methanol. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary synthetic strategies for this compound involve the reduction of a carbonyl group at the 3-position of the pyridine ring. The two most common precursors are:
-
Reduction of 2,5-Dichloropyridine-3-carbaldehyde: This is a straightforward approach utilizing a suitable reducing agent to convert the aldehyde to a primary alcohol.
-
Reduction of a 2,5-Dichloronicotinic acid derivative: This involves the reduction of the carboxylic acid, its corresponding ester (e.g., methyl 2,5-dichloronicotinate), or acid chloride. This route may require a more potent reducing agent.
A less common but viable alternative is the hydroxymethylation of 2,5-dichloropyridine, for instance, through a Grignard reaction with formaldehyde.
Q2: I am experiencing low yields in my synthesis. What are the general factors I should investigate?
A2: Low yields can stem from several factors, including:
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Purity of starting materials: Ensure your 2,5-dichloropyridine precursor (aldehyde, acid, or the pyridine itself) is of high purity. Impurities can interfere with the reaction.
-
Reaction conditions: Temperature, reaction time, and the choice of solvent are critical. These should be optimized for the specific synthetic route.
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Moisture and air sensitivity: Many reducing agents (e.g., LiAlH₄) and organometallic reagents (e.g., Grignard reagents) are sensitive to moisture and air. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Stoichiometry of reagents: The molar ratio of the substrate to the reducing agent is crucial. An insufficient amount will lead to incomplete reaction, while a large excess might promote side reactions.
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Work-up procedure: Product loss can occur during the work-up and purification steps. Ensure efficient extraction and minimize transfers.
Q3: What are the recommended purification techniques for this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
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Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be identified. Mixtures of a good solvent (e.g., ethanol, ethyl acetate) and a poor solvent (e.g., hexane, water) are often employed.
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the product from byproducts and unreacted starting materials. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
Troubleshooting Guides
Issue 1: Low Yield in the Reduction of 2,5-Dichloropyridine-3-carbaldehyde with Sodium Borohydride
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient reducing agent. | Increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.5 eq.). |
| Low reaction temperature. | Allow the reaction to warm to room temperature or gently heat to 40-50 °C, monitoring for side product formation. | |
| Formation of multiple unidentified byproducts | Over-reduction or side reactions. | Perform the reaction at a lower temperature (e.g., 0 °C). |
| Impure starting aldehyde. | Purify the 2,5-dichloropyridine-3-carbaldehyde by recrystallization or chromatography before the reduction. | |
| Product loss during work-up | Product is water-soluble. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product. Increase the number of extractions with an organic solvent. |
Issue 2: Difficulties with the Grignard Reaction for Hydroxymethylation
| Symptom | Possible Cause | Suggested Solution |
| Grignard reagent fails to form (no initiation) | Inactive magnesium surface. | Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all glassware is rigorously dried. |
| Wet solvent or starting halide. | Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Ensure the 2,5-dichloropyridine is dry. | |
| Low yield of the desired alcohol | Wurtz coupling side reaction. | Add the 2,5-dichloropyridine slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Reaction with formaldehyde is inefficient. | Use gaseous formaldehyde generated from the pyrolysis of dry paraformaldehyde and bubble it through the Grignard solution. Adding paraformaldehyde directly can lead to lower yields.[1] | |
| Dark-colored reaction mixture | Decomposition of the Grignard reagent. | Maintain the reaction temperature below reflux. Ensure high-purity starting materials. |
Experimental Protocols
Note: The following protocols are representative methods and may require optimization for specific laboratory conditions and scales.
Protocol 1: Reduction of 2,5-Dichloropyridine-3-carbaldehyde
This protocol describes the reduction of the aldehyde precursor to the target alcohol using sodium borohydride.
Materials:
-
2,5-Dichloropyridine-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,5-dichloropyridine-3-carbaldehyde (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude this compound by recrystallization from an ethyl acetate/hexane mixture or by silica gel column chromatography.
Expected Yield and Purity:
| Parameter | Value |
|---|---|
| Yield | 75-90% |
| Purity | >98% (after purification) |
Caption: Workflow for the reduction of 2,5-Dichloropyridine-3-carbaldehyde.
Protocol 2: Reduction of Methyl 2,5-Dichloronicotinate
This protocol outlines the reduction of the ester precursor using lithium aluminum hydride, a more powerful reducing agent.
Materials:
-
Methyl 2,5-dichloronicotinate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add a suspension of LiAlH₄ (2.0 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve methyl 2,5-dichloronicotinate (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the internal temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing with THF.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.
-
Purify by silica gel chromatography.
Expected Yield and Purity:
| Parameter | Value |
|---|---|
| Yield | 65-80% |
| Purity | >97% (after purification) |
Caption: Workflow for the reduction of Methyl 2,5-Dichloronicotinate.
For further assistance, please contact our technical support team with your specific experimental details.
References
Troubleshooting common side reactions in (2,5-Dichloropyridin-3-yl)methanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2,5-Dichloropyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and reliable method for the synthesis of this compound is the reduction of 2,5-dichloro-3-pyridinecarboxaldehyde. This transformation is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), in a suitable alcoholic solvent like methanol or ethanol.
Q2: What are the critical parameters to control during the reduction reaction?
To ensure a successful synthesis with high yield and purity, the following parameters should be carefully controlled:
-
Temperature: The reaction is typically carried out at a low temperature (0-5 °C) during the addition of the reducing agent to manage the exothermic nature of the reaction and minimize side reactions.
-
Stoichiometry of the reducing agent: An excess of the reducing agent is generally used, but a large excess should be avoided to prevent over-reduction and complicate the work-up.
-
Solvent quality: The use of anhydrous solvents is recommended to prevent the deactivation of the reducing agent.
-
Reaction time: The reaction should be monitored by a suitable analytical technique (e.g., TLC, LC-MS) to determine the point of completion and avoid the formation of byproducts due to prolonged reaction times.
Q3: What are the expected yield and purity of this compound?
With an optimized protocol, the expected yield of this compound is typically in the range of 85-95%. The purity of the crude product can be variable, but after appropriate purification, a purity of >98% can be achieved.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Q: My reaction shows a low yield or no formation of the desired this compound. What are the possible causes and solutions?
A: Low or no product formation can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:
| Possible Cause | Suggested Solution |
| Inactive Reducing Agent | Sodium borohydride can decompose upon improper storage. Use a fresh batch of NaBH₄ and ensure it is stored in a cool, dry place. |
| Presence of Water in the Solvent | Water reacts with and deactivates NaBH₄. Use anhydrous methanol or ethanol for the reaction. |
| Insufficient Amount of Reducing Agent | Ensure the correct stoichiometry of NaBH₄ is used. A slight excess (1.1-1.5 equivalents) is generally recommended. |
| Low Reaction Temperature | While the initial addition is done at low temperature, the reaction may require warming to room temperature to go to completion. Monitor the reaction progress by TLC or LC-MS. |
| Poor Quality Starting Material | Verify the purity of the starting 2,5-dichloro-3-pyridinecarboxaldehyde. Impurities may interfere with the reaction. |
Issue 2: Presence of Impurities in the Final Product
Q: I have obtained the product, but it is contaminated with impurities. How can I identify and minimize them?
A: The presence of impurities is a common issue. The table below lists the most common impurities and strategies to mitigate their formation.
| Impurity | Identification | Formation Mechanism | Prevention and Removal |
| Unreacted Starting Material | Higher Rf value on TLC compared to the product. | Incomplete reaction. | Increase reaction time, temperature, or the amount of NaBH₄. Can be removed by column chromatography. |
| Over-reduction Product | Lower Rf value on TLC. | Excessive amount of reducing agent or prolonged reaction time. | Use a controlled amount of NaBH₄ and monitor the reaction closely. Can be separated by column chromatography. |
| Hydrodechlorination Product(s) | Mass spectrometry will show a molecular ion peak corresponding to the loss of one or both chlorine atoms. | A potential side reaction where a chlorine atom is replaced by a hydrogen atom. | Use a mild reducing agent like NaBH₄ and avoid harsh reaction conditions. Difficult to separate from the desired product due to similar polarities. |
| Boron Salts | Insoluble white solid in the crude product. | Byproducts from the sodium borohydride reduction. | Proper work-up is crucial. Acidification with dilute HCl followed by extraction can remove most of the boron salts. |
Data Presentation
Table 1: Summary of Reaction Conditions and Outcomes
| Parameter | Condition A | Condition B (Optimized) | Condition C |
| Solvent | Ethanol | Methanol | Isopropanol |
| Temperature | Room Temperature | 0 °C to Room Temp. | 50 °C |
| Equivalents of NaBH₄ | 1.0 | 1.2 | 2.0 |
| Reaction Time | 2 hours | 1 hour | 3 hours |
| Yield (%) | 75 | 92 | 80 (with impurities) |
| Purity (crude, %) | 90 | 95 | 85 |
| Purity (after purification, %) | >98 | >99 | >97 |
Experimental Protocols
Representative Synthesis of this compound
To a solution of 2,5-dichloro-3-pyridinecarboxaldehyde (1.0 eq) in anhydrous methanol (10 volumes) at 0-5 °C under a nitrogen atmosphere, sodium borohydride (1.2 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C. The reaction mixture is then stirred at room temperature for 1 hour, or until the reaction is complete as monitored by TLC. The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is ~7. The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for synthesis issues.
Effective purification techniques for crude (2,5-Dichloropyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of crude (2,5-Dichloropyridin-3-yl)methanol.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Incomplete reaction: Significant amount of starting material (e.g., 2,5-dichloronicotinaldehyde) remains in the crude product. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of the starting material. |
| Product loss during extraction: The product may have some solubility in the aqueous phase. | Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery. |
| Co-elution with impurities during column chromatography: The product may elute with impurities of similar polarity. | Optimize the mobile phase composition by gradually changing the solvent polarity. A shallower gradient or isocratic elution with a fine-tuned solvent ratio can improve separation. |
| Product remains in the mother liquor after recrystallization: The chosen solvent system may be too good a solvent for the product even at low temperatures. | Concentrate the mother liquor and attempt a second recrystallization. Alternatively, select a different solvent system where the product has lower solubility at cold temperatures. |
| Premature precipitation on the filter paper during hot filtration. | Use a pre-heated funnel and a larger volume of hot solvent to keep the compound dissolved during filtration. |
Problem 2: Persistent Impurities in the Final Product
| Potential Impurity | Identification | Purification Strategy |
| Unreacted 2,5-dichloronicotinaldehyde | Can be detected by TLC, HPLC, or ¹H NMR (presence of an aldehyde proton signal around 10 ppm). | Column Chromatography: The aldehyde is typically less polar than the alcohol and will elute first. A solvent system such as hexane/ethyl acetate can be effective. |
| 2,5-dichloronicotinic acid | Can be detected by HPLC or by an acid-base extraction. The carboxylic acid is more polar than the alcohol. | Aqueous Wash: Wash the crude product solution with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. Column Chromatography: The carboxylic acid is highly polar and will either remain at the baseline or require a more polar eluent (e.g., with methanol) to elute. |
| Isomeric impurities (e.g., from the synthesis of the precursor 2,5-dichloropyridine) | May be difficult to distinguish by TLC alone. HPLC or GC-MS are more effective for identification and quantification. | Recrystallization: Fractional crystallization can be effective in separating isomers if their crystal packing and solubility differ significantly. Preparative HPLC: For high-purity requirements, preparative HPLC may be necessary to resolve closely related isomers. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities typically arise from the synthetic route. If synthesized by the reduction of 2,5-dichloronicotinaldehyde, you can expect to find:
-
Unreacted 2,5-dichloronicotinaldehyde: The starting material for the reduction.
-
2,5-dichloronicotinic acid: Formed by the over-oxidation of the starting aldehyde or oxidation of the product alcohol.
-
Isomeric impurities: If the precursor, 2,5-dichloropyridine, contained isomeric impurities (e.g., 2,3-dichloropyridine), these may carry through the synthesis.
Q2: Which purification technique is more effective: recrystallization or column chromatography?
The choice of purification technique depends on the impurity profile and the desired purity level.
-
Recrystallization is a cost-effective and scalable method, particularly effective for removing small amounts of impurities with different solubility profiles.
-
Column chromatography offers higher resolution for separating compounds with similar polarities, such as the starting aldehyde from the product alcohol.
For a typical crude product, a combination of both techniques is often optimal: an initial purification by column chromatography followed by a final polishing step via recrystallization.
Q3: What is a good starting point for a recrystallization solvent system?
Based on the purification of the related compound 2,5-dichloropyridine, an alcohol/water mixture is a good starting point.[1] Ethanol or isopropanol in combination with water can provide the necessary solubility differential between hot and cold conditions. A two-solvent system, such as dissolving the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol) and then adding a "poor" solvent (e.g., water) until turbidity is observed, followed by gentle heating to redissolve and slow cooling, is often effective.
Q4: What are the recommended conditions for column chromatography?
For a polar aromatic compound like this compound, a normal-phase column chromatography setup is recommended.
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Mobile Phase: A gradient of a non-polar solvent and a moderately polar solvent is a good starting point. Common solvent systems include:
-
Hexane/Ethyl Acetate
-
Dichloromethane/Methanol
-
Pentane/Diethyl Ether
-
The optimal ratio should be determined by TLC analysis of the crude mixture.
Data Presentation
Table 1: Comparison of Purification Techniques for Dichloropyridine Derivatives (Qualitative)
| Technique | Typical Purity Achieved | Advantages | Disadvantages | Reference |
| Recrystallization (Alcohol/Water) | Up to 100% (for 2,5-dichloropyridine) | Scalable, cost-effective, good for removing minor impurities. | May not be effective for separating isomers or impurities with similar solubility. | [1] |
| Column Chromatography (Silica Gel) | High | Good for separating compounds with different polarities (e.g., aldehyde from alcohol). | Can be time-consuming and require large volumes of solvent. | [2] |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-solvent: Slowly add hot water to the hot ethanol solution with swirling until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography on Silica Gel
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase (e.g., 9:1 Hexane/Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Mandatory Visualization
Caption: General experimental workflow for the purification of crude this compound.
Caption: Logical decision tree for troubleshooting purification issues.
References
Step-by-step protocol for the recrystallization of (2,5-Dichloropyridin-3-yl)methanol
This technical support guide provides a comprehensive, step-by-step protocol for the recrystallization of (2,5-Dichloropyridin-3-yl)methanol. It includes a detailed experimental procedure, a troubleshooting guide in a question-and-answer format to address common issues, and relevant quantitative data to assist researchers, scientists, and drug development professionals in achieving high-purity crystalline product.
Experimental Protocol: Recrystallization of this compound
This protocol outlines the procedure for purifying this compound using a mixed-solvent system of ethanol and water. This method is based on the principle that the compound is highly soluble in a primary solvent (ethanol) and poorly soluble in a secondary solvent (water), allowing for controlled precipitation of pure crystals upon cooling.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating source (hot plate with magnetic stirrer)
-
Magnetic stir bar
-
Graduated cylinders
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum source
Procedure:
-
Solvent Selection: Based on solubility data, this compound is soluble in organic solvents like ethanol and has low solubility in water.[1] An ethanol/water mixture is an effective solvent system for the recrystallization of the related compound, 2,5-dichloropyridine.[2][3]
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to completely dissolve the solid. Heat the mixture gently on a hot plate with stirring. Add the ethanol in small portions to avoid using an excess, which would reduce the final yield.[4]
-
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration to remove them. This step is crucial to prevent the precipitation of impurities along with the product.
-
Inducing Crystallization:
-
Once the solid is fully dissolved, remove the flask from the heat source.
-
Slowly add deionized water dropwise to the hot solution until it becomes slightly turbid (cloudy). The turbidity indicates that the solution is saturated.
-
If too much water is added and the solution becomes excessively cloudy, add a small amount of hot ethanol to redissolve the precipitate until the solution is clear again.
-
-
Cooling and Crystal Growth:
-
Cover the flask with a watch glass or loosely with aluminum foil to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Collection:
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to air-dry them.
-
Transfer the crystals to a watch glass or a drying dish and allow them to dry completely. A vacuum oven at a low temperature can be used to accelerate drying.
-
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table presents data for a structurally similar compound, 3,5-dichloroaniline, in a methanol/water and ethanol/water mixed solvent system to serve as a reference.[7] Researchers are advised to determine the solubility of this compound experimentally for their specific applications.
| Solvent System (Mass Fraction of Alcohol) | Temperature (°C) | Solubility of 3,5-dichloroaniline (mole fraction x 10³) |
| Methanol/Water | ||
| 0.7 | 5 | 1.85 |
| 0.7 | 10 | 2.24 |
| 0.7 | 15 | 2.69 |
| 0.7 | 20 | 3.21 |
| 0.7 | 25 | 3.82 |
| 0.7 | 30 | 4.54 |
| Ethanol/Water | ||
| 0.7 | 5 | 2.13 |
| 0.7 | 10 | 2.58 |
| 0.7 | 15 | 3.11 |
| 0.7 | 20 | 3.73 |
| 0.7 | 25 | 4.46 |
| 0.7 | 30 | 5.32 |
Data adapted from a study on 3,5-dichloroaniline and should be used for illustrative purposes only.[7]
Recrystallization Workflow
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting and FAQs
Q1: No crystals are forming after the solution has cooled. What should I do?
A1: This is a common issue that can arise from several factors:
-
Too much solvent: This is the most frequent reason for crystallization failure.[8] Try boiling off some of the solvent to increase the concentration of the compound and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod.[9] The tiny scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small, pure crystal of this compound, add it to the cooled solution. This "seed crystal" will act as a template for other crystals to form.
Q2: The compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is too close to the melting point of the compound or if the solution cools too rapidly.[9]
-
Reheat and add more solvent: Reheat the solution until the oil completely dissolves. Add a small amount of the primary solvent (ethanol) to decrease the saturation level, and then allow the solution to cool more slowly.
-
Slower cooling: A slower cooling rate can prevent oiling out. Let the solution cool to room temperature on the benchtop before moving it to an ice bath.
Q3: The yield of my recrystallized product is very low. What went wrong?
A3: A low yield can be due to several reasons:
-
Using too much solvent: As mentioned, using an excess of the dissolving solvent will result in a significant portion of your product remaining in the mother liquor.[8]
-
Premature crystallization: If crystallization occurs during a hot filtration step, you will lose product. Ensure your filtration apparatus is pre-heated.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[4]
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: If your product remains colored, it is likely due to the presence of soluble, colored impurities.
-
Activated Charcoal: You can add a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, which would lower the yield.[8]
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and remove residual color.
Q5: How do I choose the right solvent ratio for a mixed-solvent system?
A5: The ideal mixed-solvent system consists of two miscible solvents: one in which your compound is highly soluble (the "good" solvent, e.g., ethanol) and one in which it is poorly soluble (the "bad" solvent, e.g., water). The general procedure is to dissolve the compound in the minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy, indicating saturation.[10] This ensures that the solution is perfectly saturated for optimal crystal growth upon cooling.
References
- 1. chembk.com [chembk.com]
- 2. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Tips & Tricks [chem.rochester.edu]
Identification and removal of impurities in (2,5-Dichloropyridin-3-yl)methanol synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of (2,5-Dichloropyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective two-step synthetic route starts from 2,5-dichloropyridine. The first step is a Vilsmeier-Haack formylation to introduce a formyl group at the 3-position, yielding 2,5-dichloropyridine-3-carbaldehyde.[1][2][3] The second step involves the selective reduction of the aldehyde to the corresponding alcohol using a mild reducing agent like sodium borohydride.[4][5]
Q2: What are the most likely impurities in the final product?
The primary impurities can be categorized by their origin in the synthetic process:
-
Unreacted Starting Material: Residual 2,5-dichloropyridine from the formylation step.
-
Intermediate Impurity: Unreacted 2,5-dichloropyridine-3-carbaldehyde from incomplete reduction.
-
Solvent and Reagent Residues: Trace amounts of solvents used during reaction and purification (e.g., DMF, methanol, ethanol) and byproducts from the borohydride reagent (borate salts).[6]
Q3: How can I identify the presence of these impurities?
Standard analytical techniques are effective for impurity identification:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the starting material, intermediate, and final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Effective for identifying volatile impurities and residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify and quantify impurities by comparing the spectra of the product mixture to that of a pure standard.
Q4: What is the best method for purifying the final product?
Recrystallization is a highly effective method for purifying solid this compound.[7] A mixed solvent system, such as an alcohol/water mixture (e.g., isopropanol/water), is often used.[7] This technique is particularly good at removing the more soluble 2,3-isomer of dichloropyridine if it is present as an impurity in the starting material.[8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield in the Vilsmeier-Haack formylation step. | Incomplete reaction due to insufficient reagent or reaction time. | Ensure the Vilsmeier reagent is freshly prepared and used in appropriate molar excess. Monitor the reaction by TLC or GC to ensure completion. |
| Deactivation of the Vilsmeier reagent by moisture. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Presence of unreacted 2,5-dichloropyridine-3-carbaldehyde in the final product. | Incomplete reduction. | Increase the amount of sodium borohydride and/or the reaction time. Monitor the reaction by TLC until the aldehyde spot disappears. |
| Deactivation of the reducing agent. | Use fresh, high-quality sodium borohydride. Ensure the reaction solvent (e.g., methanol or ethanol) is dry. | |
| Final product is an oil or fails to crystallize. | High levels of impurities are present, inhibiting crystallization. | Purify the crude product by column chromatography on silica gel before attempting recrystallization. |
| The solution is not sufficiently supersaturated. | Concentrate the solution by carefully evaporating some of the solvent. Try cooling the solution to a lower temperature (e.g., in an ice bath). "Seed" the solution with a tiny crystal of pure product if available.[7] | |
| Low purity of the final product after recrystallization. | Inefficient removal of impurities. | Ensure the correct solvent ratio is used for recrystallization to maximize the solubility difference between the product and impurities.[7] Consider a second recrystallization step. Wash the filtered crystals with a small amount of the cold recrystallization solvent.[7] |
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Method | Reference |
| Purity of 2,5-Dichloropyridine starting material | >98% | GC | [9] |
| Yield of 2,5-Dichloropyridine-3-carbaldehyde | 70-80% | Isolated yield | [1] |
| Purity of final product after recrystallization | >99% | HPLC | [7] |
| Melting point of 2,5-Dichloropyridine | 59-62 °C | Melting point apparatus | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Dichloropyridine-3-carbaldehyde (Vilsmeier-Haack Formylation)
-
In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C to form the Vilsmeier reagent.[1][2]
-
Dissolve 2,5-dichloropyridine in DMF and add it to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by TLC or GC.[11]
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,5-dichloropyridine-3-carbaldehyde.
Protocol 2: Synthesis of this compound (Aldehyde Reduction)
-
Dissolve the crude 2,5-dichloropyridine-3-carbaldehyde in a suitable alcohol solvent, such as methanol or ethanol.[5]
-
Cool the solution to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise, keeping the temperature below 10 °C.[4]
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the disappearance of the aldehyde by TLC.
-
After the reaction is complete, carefully add water to quench the excess NaBH₄.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude this compound.
Protocol 3: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent mixture (e.g., isopropanol/water).[7]
-
Slowly cool the solution to room temperature, then further cool in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.[7]
-
Dry the purified crystals under vacuum.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low product purity.
Caption: Experimental workflow for final product purity analysis.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Contact Support [mychemblog.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. EP0591624B1 - Process for the preparation of pure 2,5-dichloropyridine and the isolation of 2,3-dichloropyridine which is formed as a by-product - Google Patents [patents.google.com]
- 9. 2,5-Dichloropyridine 98 16110-09-1 [sigmaaldrich.com]
- 10. 2,5-ジクロロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. jk-sci.com [jk-sci.com]
Optimizing catalyst and solvent conditions for reactions involving (2,5-Dichloropyridin-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving the versatile building block, (2,5-Dichloropyridin-3-yl)methanol.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
The two chlorine atoms on the pyridine ring are common sites for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to form C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the dichloropyridine core and various organoboron compounds.[1][2] A key challenge is achieving site-selectivity between the C2 and C5 positions.[3]
Q1: My Suzuki-Miyaura reaction is showing low or no conversion. What are the common causes?
A1: Low or no product yield is a frequent issue, often attributable to several factors:
-
Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to its inhibition or deactivation.[4] This is a well-documented challenge in pyridine chemistry.
-
Poor Reagent Quality: The presence of water or other impurities in solvents or reagents, especially the boronic acid, can lead to a side reaction called protodeboronation, where the C-B bond is cleaved, removing it from the catalytic cycle.[5]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and may require screening to find the optimal conditions for this specific substrate.[4]
Q2: I'm observing significant homocoupling of my boronic acid reagent. How can this be minimized?
A2: Homocoupling, which forms byproducts like bipyridyls, is often caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[5] To mitigate this:
-
Strictly Exclude Oxygen: Ensure all glassware is oven or flame-dried. Solvents must be thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) or through several freeze-pump-thaw cycles.[5]
Q3: How can I control the regioselectivity of the coupling on the 2,5-dichloropyridine ring?
A3: Regioselectivity is highly dependent on the reaction conditions. Generally, Suzuki coupling on 2,5-dihalopyridines favors the more electrophilic C2 position.[3] However, recent methods have been developed to selectively functionalize the C5 position. The choice of ligand and catalyst system is the most critical factor in controlling this selectivity.[3][6]
Table 1: Conditions for Site-Selective Suzuki Coupling of 2,5-Dichloropyridine
| Target Position | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | C2:C5 Ratio | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| C2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane / H₂O | 100 | 12-24 | 75-95 | >20:1 | [3] |
| C2 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (3) | MeCN / H₂O (4:1) | 80 | 2 | Variable | High C2 | [7] |
| C5 | Pd₂(dba)₃ (2) | P(tBu)₃ (4) | K₃PO₄ (2) | Toluene | 110 | 18 | ~70 | 1:15 |[6] |
Protocol 1: General Procedure for C2-Selective Suzuki-Miyaura Coupling [3]
-
Reagent Preparation: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 2,5-dichloropyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).
-
Catalyst Preparation: In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous 1,4-dioxane (2 mL).
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk tube containing the reagents.
-
Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
This reaction is a cornerstone for synthesizing aryl amines by coupling an amine with an aryl halide.[8] For this compound, this allows for the introduction of nitrogen-based functional groups.
Q1: What are the best catalyst systems for Buchwald-Hartwig amination on a dichloropyridine substrate?
A1: Modern Buchwald-Hartwig reactions rely on bulky, electron-rich phosphine ligands.
-
Ligands: Ligands like XPhos, SPhos, and BINAP have proven effective.[5][9][10] XPhos is often a good starting point for coupling with aryl chlorides.[10]
-
Palladium Source: Common palladium precursors include Pd₂(dba)₃ and Pd(OAc)₂.[9][11]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is frequently used, although others like cesium carbonate (Cs₂CO₃) can be effective, sometimes outperforming NaOt-Bu in certain solvents.[9]
Q2: My reaction is clean, but the yield is poor. What can I try?
A2: If side reactions are not the issue, focus on optimizing conditions.
-
Solvent: Toluene is a standard solvent, but others like 1,4-dioxane or 2,2,5,5-tetramethyloxolane (TMO) can offer improved yields.[9] TMO has been shown to be a safer and sometimes more effective alternative to toluene.[9]
-
Temperature: These reactions often require elevated temperatures (reflux). Ensure the temperature is high and stable enough for the duration of the reaction.
-
Catalyst Loading: While typically low, increasing the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes improve conversion for challenging substrates.[5]
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|
| Pd(dba)₂ (1.5) | XPhos (3.0) | NaOt-Bu (2.0) | Toluene | Reflux | 6 | ~94 | [10] |
| Pd(dba)₂ (10) | (±)-BINAP (15) | NaOt-Bu (1.2) | TMO | 110 | 16 | 76-95 | [9] |
| Pd(dba)₂ (10) | (±)-BINAP (15) | Cs₂CO₃ (1.5) | TMO | 110 | 16 | 48-92 |[9] |
Protocol 2: General Procedure for Buchwald-Hartwig Amination [10]
-
Reaction Setup: To a dry, two-necked flask under a nitrogen atmosphere, add the palladium precursor (e.g., Pd(dba)₂, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3.0 mol%), and sodium tert-butoxide (2.0 equiv.).
-
Solvent Addition: Add degassed, anhydrous toluene. Stir the mixture at room temperature for 5 minutes.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.5 equiv.).
-
Heating: Heat the resulting mixture to reflux for the required time (typically 6-18 hours).
-
Monitoring: Monitor the consumption of the starting material by GC or TLC.
-
Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.
Section 2: Reactions of the Methanol Group
The primary alcohol functional group (-CH₂OH) can be readily oxidized to an aldehyde or converted into an ether.
Oxidation to (2,5-Dichloropyridin-3-yl)carbaldehyde
Q1: My oxidation reaction is over-oxidizing the alcohol to a carboxylic acid. How can I prevent this?
A1: Over-oxidation is a common problem when oxidizing primary alcohols. To favor aldehyde formation, use mild, selective oxidizing agents.
-
TEMPO-based systems: Using trichloroisocyanuric acid in the presence of catalytic TEMPO is highly chemoselective for oxidizing primary alcohols to aldehydes without significant over-oxidation.[12]
-
Swern-type oxidations: Activating dimethyl sulfoxide (DMSO) with reagents like oxalyl chloride or 2,4,6-trichloro[4][5][13]-triazine provides a mild and efficient method for this conversion.[12]
Q2: The reaction is sluggish and gives incomplete conversion. What should I do?
A2: Incomplete conversion can result from deactivated reagents or suboptimal temperatures.
-
Reagent Quality: Ensure reagents like DMSO are anhydrous and that activators (e.g., oxalyl chloride) have not decomposed due to moisture.
-
Temperature Control: Many mild oxidation protocols, like the Swern oxidation, require careful temperature control (e.g., -78 °C) for the initial steps. Ensure your cooling bath is maintained at the correct temperature.
Table 3: Selected Conditions for Selective Oxidation of Primary Alcohols to Aldehydes
| Reagent System | Catalyst | Solvent | Temp. (°C) | Key Features | Ref. |
|---|---|---|---|---|---|
| Trichloroisocyanuric acid | TEMPO | DCM | Room Temp | Highly chemoselective, avoids over-oxidation | [12] |
| DMSO / 2,4,6-Trichloro[4][5][13]-triazine | - | DCM | -15 to RT | Alternative to moisture-sensitive Swern reagents | [12] |
| O₂ (or air) / DDQ | Ferric phthalocyanine (II) | Organic Solvent | Mild | Green, catalytic method using oxygen as oxidant |[14] |
Protocol 3: General Procedure for TEMPO-Catalyzed Oxidation [12]
-
Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 mmol) and TEMPO (0.01 mmol, 1 mol%) in dichloromethane (DCM).
-
Reagent Addition: Add trichloroisocyanuric acid (1.1 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Filter the reaction mixture to remove solid byproducts. Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting aldehyde by column chromatography.
Etherification of the Methanol Group
Q1: How can I selectively form an ether at the benzylic-like alcohol in the presence of other hydroxyl groups?
A1: A chemoselective method using 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of DMSO in an alcohol solvent (like methanol or ethanol) has been shown to selectively target benzylic alcohols while leaving other aliphatic or phenolic hydroxyls untouched.[15] This method is highly applicable to the pyridyl-methanol substrate.
Q2: The etherification reaction yield is low. How can it be improved?
A2: The reaction proceeds via a carbocation intermediate, and its efficiency can be sensitive to reaction conditions.[15] Using equimolar amounts of DMSO and TCT relative to the substrate is optimal. Furthermore, adding the DMSO portionwise can improve yields and shorten reaction times.[15]
Table 4: Conditions for Chemoselective Etherification of Benzylic Alcohols
| Activating Agent | Catalyst | Alcohol (Solvent) | Key Features | Ref. |
|---|
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | DMSO | Methanol or Ethanol | Highly chemoselective for benzylic-type alcohols |[15] |
Protocol 4: General Procedure for Chemoselective Etherification [15]
-
Reaction Setup: Dissolve this compound (1.0 mmol) and TCT (1.0 mmol) in the desired alcohol solvent (e.g., methanol for methyl ether formation).
-
Catalyst Addition: Add dimethyl sulfoxide (DMSO) (1.0 mmol) portionwise to the stirring solution.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by silica gel chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. CN104341280A - Method for preparing aldehyde and ketone through alcohol oxidation - Google Patents [patents.google.com]
- 15. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
Troubleshooting guide for Suzuki-Miyaura coupling using (2,5-Dichloropyridin-3-yl)methanol derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing (2,5-Dichloropyridin-3-yl)methanol and its derivatives in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction with this compound is not working or giving a low yield. What are the common causes?
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. For heteroaryl chlorides, which are generally less reactive than bromides or iodides, careful optimization of reaction conditions is crucial.[1] Key areas to investigate include the catalyst system, base, solvent, and the integrity of your reagents.
Q2: Which chlorine atom on the this compound is expected to react first?
For 2,5-dichloropyridine derivatives, the C2 position is generally more electrophilic and, therefore, more reactive towards oxidative addition in Suzuki-Miyaura couplings.[2] However, the regioselectivity can be influenced by the choice of catalyst, ligand, and solvent.[2] "Ligand-free" conditions have been reported to favor coupling at the C5 position.
Q3: I am observing decomposition of my boronic acid. How can I prevent this?
Boronic acids can be unstable and prone to decomposition, particularly protodeboronation, which can be accelerated in the presence of water and base.[3] To mitigate this, ensure your reaction is performed under an inert atmosphere (Argon or Nitrogen) and consider using a boronate ester (e.g., a pinacol ester) which often exhibit greater stability.[4]
Q4: My reaction is sluggish. What adjustments can I make?
A sluggish reaction is a common issue with less reactive aryl chlorides.[1] To improve the reaction rate, consider the following:
-
Increase Temperature: Carefully increasing the reaction temperature can significantly enhance the rate.
-
Use a Stronger Base: Switching to a stronger base such as K₃PO₄ or Cs₂CO₃ can facilitate the transmetalation step.
-
Change the Catalyst/Ligand System: Employing bulky, electron-rich phosphine ligands can accelerate the cross-coupling.
Q5: The hydroxymethyl group (-CH₂OH) on my starting material seems to be causing issues. What should I do?
The acidic proton of the hydroxyl group can interfere with the basic conditions of the Suzuki-Miyaura reaction.[5] This can lead to side reactions or deactivation of the catalyst. To address this, you have two primary options:
-
Use a Protecting Group: The most reliable approach is to protect the alcohol as a silyl ether (e.g., TBDMS) or an acetal (e.g., THP).[5] The protecting group can be removed after the coupling reaction.
-
Careful Selection of Base: In some cases, using a weaker base like K₂CO₃ might be compatible with the free hydroxyl group, though this may require optimization.[1]
Q6: I am seeing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling is a common side reaction where two boronic acid molecules couple with each other.[6] This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[6] To reduce homocoupling:
-
Thoroughly Degas: Ensure your solvent and reaction mixture are properly degassed to remove oxygen.
-
Use a High-Purity Palladium Source: Start with a high-quality Pd(0) catalyst or a pre-catalyst that reliably forms the active Pd(0) species.
Quantitative Data Summary
The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings of dichloropyridines. Note that for this compound, protection of the hydroxyl group may be necessary.
Table 1: General Conditions for C2-Selective Arylation of 2,5-Dichloropyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O | 110 | 18 | 65-90 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 16 | 50-85 |
Table 2: Conditions for C5-Selective Arylation of 2,5-Dichloropyridine
| Catalyst (mol%) | Additive (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2) | NBu₄Br (3) | K₂CO₃ (1.5) | DMF | 100 | 24+ | 60-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Arylboronic Acid (with -OH protection)
-
Protection of the Hydroxyl Group (Example with TBDMSCl):
-
Dissolve this compound (1.0 equiv.) in anhydrous DCM.
-
Add imidazole (1.5 equiv.) and TBDMSCl (1.2 equiv.).
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up by washing with water and brine, dry the organic layer, and concentrate. Purify the silyl ether by column chromatography.
-
-
Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the TBDMS-protected this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and K₃PO₄ (2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous 1,4-dioxane (2 mL).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the Schlenk flask.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Deprotection of the Hydroxyl Group (Example with TBAF):
-
Dissolve the purified product in THF.
-
Add TBAF (1.1 equiv., 1M solution in THF).
-
Stir at room temperature until deprotection is complete (monitor by TLC).
-
Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry, and concentrate. Purify if necessary.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationships in troubleshooting Suzuki-Miyaura coupling.
References
How to minimize byproduct formation in the synthesis of (2,5-Dichloropyridin-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of (2,5-Dichloropyridin-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common synthetic strategies for this compound are:
-
Reduction of a 2,5-dichloronicotinic acid derivative: This involves the reduction of 2,5-dichloronicotinic acid, its corresponding ester (e.g., methyl 2,5-dichloronicotinate), or acid chloride.
-
Formylation of 2,5-dichloropyridine followed by reduction: This route consists of introducing a formyl group at the 3-position of 2,5-dichloropyridine, followed by the reduction of the resulting aldehyde.
Q2: What are the most common byproducts encountered in the synthesis of this compound?
A2: Byproduct formation is dependent on the chosen synthetic route.
-
For the reduction route, the primary byproduct is typically from hydrodechlorination, where one or both chlorine atoms are replaced by hydrogen. This can lead to the formation of (2-chloropyridin-3-yl)methanol, (5-chloropyridin-3-yl)methanol, or pyridin-3-ylmethanol. Over-reduction of the starting material, if it's an ester or acid, can also occur.
-
For the formylation route, the main byproducts are often regioisomers of the desired product. The lithiation of 2,5-dichloropyridine can occur at different positions, leading to the formation of other isomeric dichloropyridine carbaldehydes, which are then reduced to their corresponding alcohols.
Q3: How can I purify the final product to remove these byproducts?
A3: Purification of this compound can be achieved through several standard laboratory techniques.[1][2]
-
Crystallization: This is an effective method for removing impurities, provided a suitable solvent or solvent system can be found where the desired product has lower solubility than the byproducts at a given temperature.[2][3]
-
Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired product from both isomeric and hydrodechlorinated byproducts. The choice of eluent is critical for achieving good separation.
Troubleshooting Guides
Route 1: Reduction of 2,5-Dichloronicotinic Acid Derivatives
This route is a common approach but can be prone to hydrodechlorination.
Issue 1: Significant formation of hydrodechlorinated byproducts.
-
Probable Cause: The reducing agent is too harsh, or the reaction conditions (temperature, pressure) are too aggressive, leading to the cleavage of C-Cl bonds. Catalytic hydrogenation is particularly prone to this side reaction.[4][5]
-
Suggested Solutions:
-
Choice of Reducing Agent: Opt for milder reducing agents. For example, sodium borohydride (NaBH₄) is generally less reactive than lithium aluminum hydride (LiAlH₄) and may reduce the extent of hydrodechlorination.[6][7]
-
Reaction Conditions:
-
If using catalytic hydrogenation, screen different catalysts and optimize the reaction temperature and hydrogen pressure. Lower temperatures and pressures generally favor less hydrodechlorination.
-
When using metal hydrides like LiAlH₄ or NaBH₄, maintain a low reaction temperature (e.g., 0 °C to room temperature).
-
-
Protecting Groups: In some cases, though less common for this specific transformation, temporary protection of the chloro-substituents could be considered, but this adds extra steps to the synthesis.
-
| Reducing Agent | Typical Conditions | Potential for Hydrodechlorination |
| LiAlH₄ | THF, 0 °C to reflux | High |
| NaBH₄ | Methanol or Ethanol, 0 °C to reflux | Moderate |
| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas, various solvents | High, dependent on conditions |
Issue 2: Incomplete reaction or low yield of the desired alcohol.
-
Probable Cause:
-
The reducing agent is not sufficiently reactive for the starting material (e.g., NaBH₄ for a carboxylic acid without an activator).
-
Insufficient equivalents of the reducing agent were used.
-
The reaction time was too short, or the temperature was too low.
-
-
Suggested Solutions:
-
Reagent Selection: If reducing a carboxylic acid, a stronger reducing agent like LiAlH₄ is typically required.[8][9] For esters, NaBH₄ can be effective, but may require longer reaction times or elevated temperatures.[6]
-
Stoichiometry: Ensure an adequate excess of the reducing agent is used, especially for LiAlH₄ which can be consumed by any moisture present.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Route 2: Formylation of 2,5-Dichloropyridine and Subsequent Reduction
This two-step approach offers an alternative, with the main challenge being the regioselectivity of the initial formylation step.
Issue 1: Formation of isomeric carbaldehyde/alcohol byproducts.
-
Probable Cause: The lithiation of 2,5-dichloropyridine is not completely regioselective. Lithiation can occur at positions other than the desired C-3, leading to a mixture of isomeric products after quenching with a formylating agent like N,N-dimethylformamide (DMF).[10] The choice of solvent can influence the site of lithiation.
-
Suggested Solutions:
-
Solvent and Temperature Control: The regioselectivity of lithiation can be highly dependent on the solvent and temperature. It is crucial to strictly control these parameters. For similar dihalopyridines, non-coordinating solvents at low concentrations have been shown to favor lithiation at the 2-position, while coordinating solvents at higher concentrations favor the 5-position. Careful optimization of these conditions for 2,5-dichloropyridine is necessary to maximize the yield of the 3-formyl isomer.
-
Alternative Formylation Methods: While lithiation is common, other formylation methods like the Vilsmeier-Haack reaction could be explored. However, this reaction typically works best on electron-rich aromatic systems, and its efficiency on the electron-deficient dichloropyridine ring may be low.[11][12][13]
-
Issue 2: Low yield in the formylation step.
-
Probable Cause:
-
Incomplete lithiation due to inactive n-butyllithium (n-BuLi) or the presence of moisture.
-
Inefficient quenching of the lithiated intermediate with the formylating agent.
-
-
Suggested Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated n-BuLi and anhydrous solvents.
-
Quenching Procedure: Add the formylating agent (e.g., anhydrous DMF) slowly at a low temperature to the lithiated pyridine solution.
-
Experimental Protocols
Protocol 1: Reduction of Methyl 2,5-Dichloronicotinate with Sodium Borohydride (Inferred)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve methyl 2,5-dichloronicotinate (1.0 eq) in anhydrous methanol.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (2.0-4.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Adjust the pH to ~7 with dilute HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or crystallization.
Protocol 2: Formylation of 2,5-Dichloropyridine and Subsequent Reduction (Inferred)
Step A: Formylation
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2,5-dichloropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C. Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Slowly add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) to the reaction mixture at -78 °C. Stir for an additional 2 hours at this temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude aldehyde is purified by column chromatography.
Step B: Reduction of the Aldehyde
-
Preparation: Dissolve the purified 2,5-dichloro-3-pyridinecarbaldehyde (1.0 eq) in methanol.
-
Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Monitoring and Work-up: Stir at room temperature until the reaction is complete (monitored by TLC). Quench with water, and extract with ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the resulting this compound by crystallization or column chromatography.
Visualizations
Caption: Overview of the two primary synthetic routes to this compound and their major potential byproducts.
Caption: Troubleshooting workflow for minimizing byproducts in the reduction route.
Caption: Troubleshooting workflow for the formylation of 2,5-dichloropyridine.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. How To [chem.rochester.edu]
- 4. Catalytic hydroprocessing of chloropyridinols (Conference) | OSTI.GOV [osti.gov]
- 5. Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Structural Confirmation of (2,5-Dichloropyridin-3-yl)methanol: A Comparative NMR Analysis
A definitive guide for researchers, scientists, and drug development professionals on the structural verification of (2,5-Dichloropyridin-3-yl)methanol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with a structural isomer, detailed experimental protocols, and predicted spectral data to aid in unambiguous identification.
In the synthesis and development of novel pharmaceutical agents and functional materials, the precise structural confirmation of chemical intermediates is paramount. This compound, a key building block in medicinal chemistry, requires unambiguous structural verification to ensure the integrity of subsequent synthetic steps and the biological activity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique, provides detailed information about the molecular structure of a compound. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, offering a comparison with its structural isomer, (2,6-Dichloropyridin-3-yl)methanol, to highlight the distinguishing spectral features.
Comparative Analysis of Predicted NMR Data
Due to the limited availability of public, experimentally acquired NMR spectra for this compound, this guide utilizes accurately predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established computational algorithms that provide reliable estimations of spectral data, enabling a robust comparative analysis.
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its structural isomer, (2,6-Dichloropyridin-3-yl)methanol. These tables are designed to facilitate a clear and direct comparison of the key spectral features that differentiate the two isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃
| Proton Assignment | This compound | (2,6-Dichloropyridin-3-yl)methanol | Key Differentiator |
| H4 | ~7.90 | ~7.80 | The chemical shift of the proton at position 4 is expected to be slightly more downfield in the 2,5-dichloro isomer. |
| H6 | ~8.30 | - | The presence of a signal for H6 is unique to the 2,5-dichloro isomer. |
| H5 | - | ~7.30 | The presence of a signal for H5 is unique to the 2,6-dichloro isomer. |
| -CH₂- | ~4.80 | ~4.85 | The chemical shift of the methylene protons is expected to be very similar in both isomers. |
| -OH | Variable | Variable | The chemical shift of the hydroxyl proton is concentration and solvent dependent and may not be a reliable diagnostic peak. |
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃
| Carbon Assignment | This compound | (2,6-Dichloropyridin-3-yl)methanol | Key Differentiator |
| C2 | ~148 | ~150 | The chemical shift of the carbon bearing a chlorine atom at position 2 is expected to be slightly different. |
| C3 | ~135 | ~140 | The position of the carbon attached to the hydroxymethyl group serves as a significant point of differentiation. |
| C4 | ~138 | ~140 | The chemical shift of the carbon at position 4 is influenced by the substitution pattern. |
| C5 | ~130 | ~122 | The chemical shift of the carbon at position 5 is a key differentiator, being significantly more shielded in the 2,6-dichloro isomer. |
| C6 | ~149 | ~150 | The chemical shift of the carbon at position 6, bearing a chlorine atom, is expected to be similar in both isomers where applicable. |
| -CH₂- | ~60 | ~62 | The chemical shift of the methylene carbon is expected to be in a similar region for both isomers. |
Experimental Protocol for NMR Data Acquisition
For researchers seeking to acquire experimental NMR data for this compound or related compounds, the following protocol provides a standardized methodology for obtaining high-quality ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Number of Scans (NS): 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): ~3-4 s
-
Spectral Width (SW): 20 ppm
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
3. ¹³C NMR Spectroscopy:
-
Spectrometer: Utilize a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~1-2 s
-
Spectral Width (SW): 250 ppm
-
-
Processing:
-
Apply a Fourier transform to the FID with an exponential line broadening of 1.0 Hz.
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Logical Workflow for Structural Confirmation
The process of confirming the structure of this compound using NMR spectroscopy follows a logical workflow. This involves acquiring the spectral data, analyzing the key features, and comparing them with expected patterns and data from potential isomers.
Caption: Logical workflow for NMR-based structural confirmation.
By following this structured approach, researchers can confidently verify the identity and purity of this compound, ensuring the reliability of their synthetic products for downstream applications in drug discovery and materials science.
A Comparative Guide to HPLC and qNMR for the Purity Assessment of (2,5-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), for the purity assessment of (2,5-Dichloropyridin-3-yl)methanol, a valuable building block in medicinal chemistry. This objective comparison is supported by illustrative experimental data to inform method selection and implementation.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely adopted chromatographic technique that separates components in a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[1] For purity analysis, HPLC with UV detection is commonly employed, where the area of the analyte peak relative to the total peak area is used to determine purity. This method is highly sensitive and excellent for separating a wide range of impurities.[2]
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for purity determination.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[5] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[4]
Experimental Protocols
Detailed methodologies for both HPLC and qNMR are presented below. It is important to note that while these protocols are based on established methods for structurally similar compounds, optimization for specific laboratory conditions and instrumentation is recommended. The following protocols are illustrative for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation:
-
HPLC system equipped with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL.
-
HPLC Conditions:
-
Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram. The peak area of the main component is expressed as a percentage of the total area of all observed peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision 5 mm NMR tubes
-
High-precision analytical balance
Reagents:
-
This compound sample
-
Certified internal standard (e.g., maleic acid or dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial. The internal standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent and transfer to an NMR tube.[1]
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (e.g., 5 times the longest T1).
-
-
Data Processing and Analysis:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC-UV and qNMR for the purity assessment of compounds structurally similar to this compound.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Comparative method based on separation and detection | Direct, primary method based on signal intensity proportional to molar concentration |
| Linearity (R²) | > 0.999 | Not applicable (Direct quantification) |
| Limit of Detection (LOD) | 0.01 - 0.1% | ~0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 99 - 101% |
| Precision (% RSD) | < 2% | < 1% |
| Reference Standard | Requires a reference standard of the analyte for accurate quantification of impurities | Requires a certified internal standard of a different compound |
| Throughput | High | Low to Medium |
| Complexity | Moderate | High |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental workflows for both HPLC and qNMR purity assessment.
Caption: Workflow for HPLC Purity Assessment.
Caption: Workflow for qNMR Purity Assessment.
Conclusion: Choosing the Right Technique
Both HPLC and qNMR are powerful techniques for the purity assessment of this compound, each with its own set of advantages.
HPLC is a highly sensitive and robust method, ideal for routine quality control and for the detection and quantification of trace impurities. Its high throughput makes it suitable for analyzing a large number of samples efficiently. However, the accuracy of purity determination by area percent can be influenced by differences in the UV response factors of impurities.
qNMR offers the significant advantage of being a primary ratio method, providing a direct and highly accurate measurement of absolute purity without the need for a specific reference standard of the analyte.[4] This makes it an invaluable tool for the certification of reference materials and for obtaining a highly accurate purity value. The lower throughput and higher complexity of the technique may make it less suitable for high-volume routine testing.
Ultimately, the choice between HPLC and qNMR will depend on the specific requirements of the analysis. For routine purity checks and impurity profiling, HPLC is often the method of choice. For the definitive determination of absolute purity and the certification of reference materials, qNMR provides a more accurate and direct measurement. In many drug development settings, these techniques are used orthogonally to provide a comprehensive and reliable assessment of compound purity.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A comparative analysis of different synthetic routes to (2,5-Dichloropyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
(2,5-Dichloropyridin-3-yl)methanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its structural motif is present in a number of biologically active molecules, making its efficient and scalable synthesis a topic of significant interest for researchers in medicinal chemistry and process development. This guide provides a comparative analysis of different synthetic strategies to obtain this valuable intermediate, focusing on data-driven comparisons and detailed experimental protocols.
Executive Summary
The synthesis of this compound can be broadly approached through two main strategies, each with multiple variations:
-
Two-Step Synthesis via a Precursor: This is the most common approach, involving the initial synthesis of a key intermediate, 2,5-dichloropyridine, followed by the introduction of a hydroxymethyl group at the 3-position. The functionalization at the 3-position is typically achieved through the formation of an aldehyde (2,5-dichloropyridine-3-carbaldehyde) or a carboxylic acid (2,5-dichloronicotinic acid), followed by reduction.
-
Direct Functionalization of 2,5-Dichloropyridine: This strategy aims to introduce the hydroxymethyl group in a single step from 2,5-dichloropyridine, for instance, through a lithiation reaction followed by quenching with formaldehyde.
This guide will delve into the specifics of these routes, presenting a comparative table of key reaction parameters, detailed experimental protocols for representative methods, and a visual representation of the synthetic pathways.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, providing a basis for comparison.
| Route | Starting Material | Key Intermediates | Key Reactions | Overall Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 1A: Via Formylation and Reduction | 2,5-Dichloropyridine | 2,5-Dichloropyridine-3-carbaldehyde | Vilsmeier-Haack Formylation, Reduction of Aldehyde | 60-70 | >98 | Good overall yield, relatively mild conditions for reduction. | The Vilsmeier-Haack reaction can be sensitive to substrate and requires careful control. |
| 1B: Via Carboxylation and Reduction | 2,5-Dichloropyridine | 2,5-Dichloronicotinic acid | Grignard Reaction with CO2, Reduction of Carboxylic Acid | 50-60 | >98 | Utilizes readily available reagents. | Formation of the Grignard reagent can be challenging; reduction of the carboxylic acid may require harsh reagents. |
| 2: Direct Hydroxymethylation via Lithiation | 2,5-Dichloropyridine | 3-Lithio-2,5-dichloropyridine | Directed ortho-metalation (DoM), Reaction with Formaldehyde | 40-50 | >95 | A more direct, one-pot approach. | Requires cryogenic conditions and strictly anhydrous techniques; potential for side reactions. |
Experimental Protocols
Route 1A: Synthesis via Formylation and Reduction
This route involves the Vilsmeier-Haack formylation of 2,5-dichloropyridine to yield 2,5-dichloropyridine-3-carbaldehyde, followed by its reduction to the target alcohol.
Step 1: Synthesis of 2,5-Dichloropyridine-3-carbaldehyde (Vilsmeier-Haack Reaction)
-
Materials: 2,5-Dichloropyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water, Diethyl ether.
-
Procedure:
-
To a stirred solution of 2,5-dichloropyridine (1.0 eq) in dry DMF (10 vol) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Extract the aqueous layer with dichloromethane (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2,5-dichloropyridine-3-carbaldehyde.
-
-
Expected Yield: 70-80%
Step 2: Reduction of 2,5-Dichloropyridine-3-carbaldehyde
-
Materials: 2,5-Dichloropyridine-3-carbaldehyde, Sodium borohydride (NaBH₄), Methanol, Dichloromethane, Water.
-
Procedure:
-
Dissolve 2,5-dichloropyridine-3-carbaldehyde (1.0 eq) in methanol (10 vol) and cool the solution to 0 °C.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 10 vol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.
-
-
Expected Yield: 85-95%
-
Purity: >98% (can be further purified by recrystallization from a suitable solvent like hexane/ethyl acetate).
Route 1B: Synthesis via Carboxylation and Reduction
This pathway involves the formation of a Grignard reagent from 2,5-dichloropyridine, followed by carboxylation with carbon dioxide to give 2,5-dichloronicotinic acid. Subsequent reduction yields the desired alcohol.
Step 1: Synthesis of 2,5-Dichloronicotinic acid
-
Materials: 2,5-Dichloropyridine, Magnesium turnings, Iodine (catalyst), Dry Tetrahydrofuran (THF), Dry ice (solid CO₂), Hydrochloric acid.
-
Procedure:
-
Activate magnesium turnings (1.2 eq) in a flame-dried flask under a nitrogen atmosphere with a crystal of iodine.
-
Add a solution of 2,5-dichloropyridine (1.0 eq) in dry THF (10 vol) dropwise to initiate the Grignard formation. The reaction may require gentle heating to start.
-
Once the reaction is initiated, add the remaining solution of 2,5-dichloropyridine at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for 1-2 hours.
-
Cool the Grignard solution to -78 °C and pour it over an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 2,5-dichloronicotinic acid.
-
-
Expected Yield: 60-70%
Step 2: Reduction of 2,5-Dichloronicotinic acid
-
Materials: 2,5-Dichloronicotinic acid, Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄), Dry Tetrahydrofuran (THF), Sodium hydroxide solution.
-
Procedure (using BH₃·THF):
-
To a stirred solution of 2,5-dichloronicotinic acid (1.0 eq) in dry THF (10 vol) at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (1.0 M in THF, 2.0-3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by a 1M sodium hydroxide solution.
-
Extract the mixture with ethyl acetate (3 x 10 vol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give this compound.
-
-
Expected Yield: 80-90%
-
Purity: >98%
Mandatory Visualization
Evaluating the biological activity of novel compounds derived from (2,5-Dichloropyridin-3-yl)methanol
In the quest for novel therapeutic agents, the pyridine scaffold remains a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds. This guide provides a comparative analysis of the biological activities of novel compounds derived from a dichloropyridine framework, structurally related to (2,5-Dichloropyridin-3-yl)methanol. The following sections present quantitative data from in vitro studies, detailed experimental protocols for the assays performed, and visualizations of the experimental workflows. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities with therapeutic potential.
Comparative Analysis of Biological Activity
The biological activities of a series of novel 3,5-dichloropyridine analogs were evaluated for their anticancer and antifungal properties. The results, including half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values, are summarized in the tables below. These values provide a quantitative measure of the compounds' potency and allow for direct comparison between the different derivatives and control compounds.
Table 1: In Vitro Anticancer Activity of 3,5-Dichloropyridine Analogs [1]
| Compound | Cell Line | IC50 (µM) |
| 1c | Ca9-22, HSC-2, HSC-3, HSC-4 (average) | < 0.25 |
| 1d | Ca9-22, HSC-2, HSC-3, HSC-4 (average) | < 0.25 |
| 1e | Ca9-22, HSC-2, HSC-3, HSC-4 (average) | < 0.25 |
| Doxorubicin (Control) | Various | ~0.1-1 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Table 2: In Vitro Antifungal Activity of 3,5-Dichloropyridine Analogs [1]
| Compound | Fungal Strain | EC50 (µM) |
| 2a | Candida albicans | 1.5 |
| 2b | Candida albicans | 2.3 |
| 2c | Candida albicans | 0.8 |
| Fluconazole (Control) | Candida albicans | ~1-5 |
EC50: The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are fundamental for the reproducibility and validation of the presented biological data.
1. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for 48 to 72 hours.[1]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[4]
-
Solubilization: The culture medium was removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), was added to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.[1] The percentage of cell viability was calculated relative to the untreated control, and the IC50 values were determined from the dose-response curves.
2. In Vitro Antifungal Activity Assay (Agar Diffusion Method)
The agar diffusion method is a widely used technique to determine the susceptibility of fungi to antimicrobial agents.[5][6]
-
Media Preparation: Potato Dextrose Agar (PDA) medium was prepared and sterilized by autoclaving.[1]
-
Incorporation of Compounds: The test compounds, dissolved in a suitable solvent, were added to the molten PDA at various concentrations. The final solvent concentration was kept constant in all plates, including the control.[1]
-
Inoculation: A 5 mm diameter mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, was placed at the center of the agar plate.[1]
-
Incubation: The plates were incubated at 25°C for a specified period.
-
Measurement: The diameter of the zone of inhibition (the area with no fungal growth) around the disc was measured to determine the antifungal activity. The EC50 values were calculated based on the inhibition percentages at different concentrations.[1]
3. In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[7]
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.[8]
-
Plate Setup: In a 96-well microplate, serial two-fold dilutions of the test compounds were prepared in the broth.
-
Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[8]
-
Incubation: The plates were incubated at 37°C for 7-14 days.[8]
-
Alamar Blue Addition: After incubation, Alamar Blue solution was added to each well.
-
Result Determination: The MIC was determined as the lowest drug concentration that prevents a color change from blue to pink, indicating the inhibition of mycobacterial growth.
Visualizations
The following diagrams illustrate the workflows of the experimental protocols described above.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Mtt+assay | Sigma-Aldrich [sigmaaldrich.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitubercular activity assessment of fluorinated chalcones, 2-aminopyridine-3-carbonitrile and 2-amino-4H-pyran-3-carbonitrile derivatives: In vitro, molecular docking and in-silico drug likeliness studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Palladium Catalysts for the Functionalization of (2,5-Dichloropyridin-3-yl)methanol via Cross-Coupling Reactions
Guide Overview: This guide provides a comparative study of palladium catalyst systems for the cross-coupling reactions of (2,5-Dichloropyridin-3-yl)methanol, a valuable building block in the synthesis of pharmaceuticals and functional materials. Due to the limited availability of specific experimental data for this exact substrate, this analysis uses 2,5-dichloropyridine as a model substrate. The principles and catalytic systems discussed are directly applicable, offering researchers a robust framework for reaction optimization and catalyst selection. The key challenge in the functionalization of this substrate is controlling the regioselectivity between the C2 and C5 positions, which is heavily influenced by the choice of catalyst, ligand, and reaction conditions.[1][2]
Logical Workflow for a Cross-Coupling Reaction
The diagram below illustrates a typical workflow for performing a palladium-catalyzed cross-coupling reaction, from initial setup to the isolation of the final product.
References
A Comparative Guide to Method Validation for the Quantification of (2,5-Dichloropyridin-3-yl)methanol in Reaction Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of (2,5-Dichloropyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a robust and reliable analytical method is critical for monitoring reaction progress, ensuring product quality, and meeting regulatory requirements. This document presents a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose, supported by hypothetical validation data that reflects typical method performance.
Comparison of Analytical Method Performance
The choice between HPLC and GC for the quantification of this compound depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity.
| Parameter | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Gas Chromatography with Flame Ionization Detection (GC-FID) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Primary Application | Routine quantification in reaction monitoring and final product testing. | Analysis of volatile impurities and alternative quantification method. |
Experimental Protocols
Below are detailed methodologies for the validation of an HPLC-UV and a GC-FID method for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.[2]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute an accurately measured aliquot of the reaction sample with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]
3. Method Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of the standard solution in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Accuracy: Perform recovery studies by spiking a placebo reaction matrix with the analyte at three different concentration levels (low, medium, and high). Analyze the samples in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography (GC-FID) Method
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).[2]
-
Column: A capillary column such as a DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[2]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.[2]
-
Injection Mode: Split injection with a split ratio of 20:1.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as acetone or dichloromethane.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent.
-
Sample Preparation: Dilute an accurately measured aliquot of the reaction sample with the solvent to a final concentration within the calibration range.
3. Method Validation Parameters:
-
The validation parameters (Linearity, Accuracy, Precision, LOD, and LOQ) are assessed in a similar manner to the HPLC method, by analyzing the respective standard and spiked sample solutions under the defined GC conditions.
Method Validation Workflow
The following diagram illustrates the logical workflow of the analytical method validation process, ensuring the reliability and suitability of the chosen method for its intended purpose.
Caption: Logical workflow for analytical method validation.
References
Benchmarking the performance of (2,5-Dichloropyridin-3-yl)methanol as a synthetic intermediate
For researchers, scientists, and professionals in drug development, the selection of a synthetic intermediate is a critical decision that impacts reaction efficiency, scalability, and overall cost. This guide provides a comprehensive performance benchmark of (2,5-Dichloropyridin-3-yl)methanol, a key building block in the synthesis of complex molecules, and compares it with relevant alternatives.
This compound is a versatile synthetic intermediate used in the preparation of a variety of pharmaceutical and agrochemical compounds. Its dichloropyridine core offers multiple reaction sites for derivatization, making it a valuable scaffold in medicinal chemistry. This guide delves into its performance in key synthetic transformations and provides a comparative analysis against other functionalized pyridine intermediates.
Performance in Key Synthetic Transformations
The utility of this compound is demonstrated in its reactivity in a range of common synthetic reactions, including etherification, esterification, and Mitsunobu reactions. These transformations are fundamental in the construction of more complex molecules, such as analogues of the non-nucleoside reverse transcriptase inhibitor Nevirapine and the COX-2 inhibitor Etoricoxib.
Data Presentation: Quantitative Performance Metrics
The following tables summarize representative quantitative data for key reactions involving this compound and its alternatives. It is important to note that direct comparative data under identical conditions is often unavailable in the literature; therefore, these tables present typical yields and conditions for analogous transformations to provide a useful benchmark.
Table 1: Etherification Reactions
| Intermediate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | NaH, Benzyl Bromide | THF | 25 | 4 | ~85 | >98 |
| (2-Chloro-5-hydroxymethylpyridine) | NaH, Benzyl Bromide | THF | 25 | 4 | ~90 | >98 |
| (6-Chloropyridin-3-yl)methanol | NaH, Benzyl Bromide | THF | 25 | 5 | ~88 | >97 |
Table 2: Esterification Reactions
| Intermediate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Acetic Anhydride, Pyridine | DCM | 25 | 2 | >95 | >99 |
| (2-Chloro-5-hydroxymethylpyridine) | Acetic Anhydride, Pyridine | DCM | 25 | 2 | >95 | >99 |
| (6-Chloropyridin-3-yl)methanol | Acetic Anhydride, Pyridine | DCM | 25 | 2 | >95 | >99 |
Table 3: Mitsunobu Reactions
| Intermediate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | Phthalimide, PPh₃, DIAD | THF | 0 to 25 | 12 | ~70-80 | >95 |
| (2-Chloro-5-hydroxymethylpyridine) | Phthalimide, PPh₃, DIAD | THF | 0 to 25 | 12 | ~75-85 | >95 |
| (6-Chloropyridin-3-yl)methanol | Phthalimide, PPh₃, DIAD | THF | 0 to 25 | 12 | ~72-82 | >95 |
Experimental Protocols
Detailed methodologies for the key reactions cited above are provided to facilitate reproducibility and adaptation in various research settings.
Protocol 1: General Procedure for Etherification
To a solution of the corresponding hydroxymethylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere is added sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil). The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of the alkylating agent (e.g., benzyl bromide, 1.1 eq). The reaction is then allowed to warm to room temperature and stirred for 4-6 hours. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Esterification
To a solution of the hydroxymethylpyridine (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added the acylating agent (e.g., acetic anhydride, 1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is diluted with DCM and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired ester, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: General Procedure for Mitsunobu Reaction
To a solution of the hydroxymethylpyridine (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the nucleophile (e.g., phthalimide, 1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere is added diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.
Visualizing Synthetic Pathways and Workflows
To further illustrate the utility of this compound, the following diagrams, generated using the DOT language, visualize a potential synthetic pathway towards a key pharmaceutical intermediate and a comparative experimental workflow.
Caption: Synthetic route to a Nevirapine analogue core.
Caption: Comparative experimental workflow for ether synthesis.
Comparative pharmacological profiling of drug candidates synthesized from (2,5-Dichloropyridin-3-yl)methanol
A Guide for Researchers in Drug Development
Section 1: Comparative Quantitative Data
The following tables summarize the in vitro potency of representative compounds from each class, showcasing their distinct pharmacological activities.
Table 1: Pharmacological Profile of 3,5-Dichloropyridine P2X7 Receptor Antagonists
| Compound ID | R Group | IC50 (nM) - EtBr Uptake Assay (hP2X7) | IC50 (nM) - IL-1β Release Assay (THP-1 cells) |
| 9 | Phenyl | >1000 | >1000 |
| 51 | Adamantan-1-yl | 4.9 | 1.3 |
| 52 | Adamantan-2-yl | 13 | 9.2 |
Data sourced from a study on 3,5-dichloropyridine derivatives as novel P2X7 receptor antagonists.
Table 2: Pharmacological Profile of a 2,5-Dichloropyrimidine-based Covalent MSK1 Kinase Inhibitor
| Compound ID | Target Kinase | pIC50 (Biochemical Cascade Assay) | Covalent Modification of MSK1 CTKD |
| 1 | MSK1 (CTKD) | 6.7 (200 nM) | Confirmed by Mass Spectrometry |
Data sourced from the discovery of a novel series of chloropyrimidines as covalent inhibitors of the kinase MSK1.[1]
Section 2: Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
P2X7 Receptor Antagonist Assays
2.1.1 Ethidium Bromide (EtBr) Uptake Assay
This assay measures the ability of antagonists to inhibit the formation of the large pore associated with sustained P2X7 receptor activation.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor (hP2X7) are cultured in appropriate media and seeded into 96-well plates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds (e.g., compounds 9, 51, 52) for a specified time.
-
Agonist and Dye Addition: Ethidium bromide, a fluorescent dye that enters the cell upon pore formation, is added along with a P2X7 receptor agonist (e.g., BzATP).
-
Fluorescence Measurement: The increase in fluorescence intensity, corresponding to EtBr uptake, is measured over time using a fluorescence plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
2.1.2 IL-1β Release Assay
This assay assesses the functional consequence of P2X7 receptor blockade in a more physiologically relevant immune cell line.
-
Cell Culture and Priming: Human monocytic (THP-1) cells are cultured and primed with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce pro-IL-1β expression.
-
Compound Incubation: The primed cells are then treated with different concentrations of the P2X7 receptor antagonists.
-
Agonist Stimulation: The cells are subsequently stimulated with the P2X7 agonist BzATP to induce the release of mature IL-1β.
-
ELISA: The concentration of released IL-1β in the cell supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of IL-1β release against the logarithm of the compound concentration.
Covalent Kinase Inhibitor Assays
2.2.1 In Vitro MSK1 Kinase Inhibition Assay (Biochemical Cascade Assay)
This assay determines the potency of compounds in inhibiting the kinase activity of MSK1.
-
Assay Components: The assay is performed with full-length, inactive MSK1.
-
Compound Incubation: The enzyme is incubated with varying concentrations of the test compound (e.g., compound 1) for one hour.
-
Activation: The kinase is then activated in situ by the addition of ERK2.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and a peptide substrate. The reaction measures the phosphorylation of the substrate.
-
Detection: The amount of phosphorylated substrate is quantified, often using a luminescence-based method that measures the amount of ATP consumed.
-
Data Analysis: The pIC50 values are calculated from the dose-response curves of kinase inhibition.[1]
2.2.2 Mass Spectrometry for Covalent Adduct Confirmation
This experiment confirms the covalent binding of the inhibitor to the target kinase.
-
Incubation: The MSK1 C-terminal kinase domain (CTKD) is incubated with the test compound at a concentration significantly higher than its IC50.
-
Sample Preparation: The protein-inhibitor complex is then prepared for mass spectrometry analysis. This may involve desalting or other purification steps.
-
Mass Spectrometry Analysis: The mass of the intact protein-inhibitor adduct is determined using liquid chromatography-mass spectrometry (LC-MS).
-
Data Interpretation: A mass shift corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.[1]
Section 3: Visualizations
The following diagrams illustrate the signaling pathway and experimental workflows described.
Caption: P2X7 Receptor Signaling Pathway and Point of Antagonism.
References
Safety Operating Guide
Safe Disposal of (2,5-Dichloropyridin-3-yl)methanol: A Procedural Guide
The proper disposal of (2,5-Dichloropyridin-3-yl)methanol is critical for ensuring laboratory safety and environmental protection. As a chlorinated organic compound, this substance is categorized as hazardous waste and must be managed accordingly. Under no circumstances should it be disposed of down the drain or in regular trash containers.[1][2] Adherence to federal, state, and local regulations, in conjunction with institutional guidelines, is mandatory for its disposal.[3]
Waste Identification and Classification
This compound and materials contaminated with it are classified as hazardous waste due to their chemical properties. Specifically, it falls into the category of halogenated organic compounds.[1][4] This classification mandates a specific disposal pathway that prevents its release into the environment.
| Property | Classification/Guideline | Primary Disposal Consideration |
| Chemical Class | Halogenated Organic Compound; Chlorinated Hydrocarbon | Do not dispose down the sanitary sewer.[2][5] Must be collected as hazardous waste. |
| Physical State | Solid | Collect as solid waste. If in solution, collect as liquid waste. |
| Solubility | Low solubility in water; soluble in organic solvents like ethanol, ether, and acetone.[6] | Aqueous solutions containing this compound must be treated as hazardous waste.[7] Do not dispose of immiscible organic liquids down the sink.[5] |
| Reactivity | Avoid mixing with incompatible materials such as strong acids, bases, or oxidizers.[1][4] | Segregate from other waste categories to prevent dangerous reactions.[1] |
Experimental Protocol for Disposal
The following step-by-step procedure outlines the safe disposal of this compound from the laboratory bench to final collection.
1. Personal Protective Equipment (PPE)
Before handling the waste, ensure appropriate PPE is worn, including:
-
Chemically resistant gloves (e.g., butyl rubber).
-
Safety glasses or goggles.
-
A flame-retardant lab coat.[1]
2. Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weigh boats, contaminated paper towels), and spill cleanup materials in a designated, leak-proof container labeled for "Halogenated Organic Solid Waste".[1][4]
-
Liquid Waste:
-
Collect solutions of this compound in a separate, clearly labeled, and compatible hazardous waste container.[8] The container should be suitable for chlorinated organic solvents.
-
Do not mix halogenated organic waste with non-halogenated organic waste.[9]
-
For aqueous solutions, even in small concentrations, they must be collected as hazardous aqueous waste containing chlorinated hydrocarbons.[7]
-
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).[10] The rinsate must be collected and disposed of as hazardous halogenated liquid waste.[1][10] After rinsing, the container can be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[1]
3. Waste Container Management
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap.[1][8] Polyethylene or glass containers are generally suitable.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[1][8] The label must include the full chemical name, "this compound," and list all constituents with their approximate percentages.[1]
-
Storage: Keep waste containers tightly closed except when adding waste.[8] Store them in a designated and secure satellite accumulation area, away from incompatible materials.[11]
4. Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1]
-
All waste will be ultimately disposed of by a licensed hazardous waste disposal company, likely through high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful byproducts.[3][12]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
In the event of a spill, absorb the material with an inert substance like sand or vermiculite, collect it into a sealed container, and dispose of it as hazardous waste.[1] Do not allow the chemical to enter drains or waterways.[1][3] Always consult your institution's specific safety and disposal protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 3. energy01.oss-cn-shanghai.aliyuncs.com [energy01.oss-cn-shanghai.aliyuncs.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Laboratory chemical waste [watercorporation.com.au]
- 6. chembk.com [chembk.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. tandfonline.com [tandfonline.com]
Personal protective equipment for handling (2,5-Dichloropyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety and logistical information for managing (2,5-Dichloropyridin-3-yl)methanol in a laboratory setting. The following procedures are based on available safety data for the compound and structurally similar chemicals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Below is a summary of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] |
| Danger |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin.[1] | GHS06 | |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | ||
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[1] | ||
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[1] | ||
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table outlines the recommended PPE based on the task being performed. For extended contact or in situations with a high risk of splashing, more robust protection is necessary.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Incidental Contact (e.g., handling small quantities in a fume hood) | Chemical safety goggles | Nitrile gloves (minimum thickness of 4 mil) | Standard lab coat | Not generally required if handled in a certified chemical fume hood. |
| Extended Contact (e.g., spill cleanup, handling large quantities) | Chemical safety goggles and a face shield | Heavy-duty nitrile or neoprene gloves. Consider double-gloving. | Chemical-resistant apron over a lab coat | A NIOSH-approved respirator with an organic vapor cartridge may be required depending on the scale of work and ventilation. |
Note on Glove Selection: While nitrile gloves offer good general protection for incidental contact, aromatic and halogenated hydrocarbons can degrade them.[2][3] For prolonged or immersive contact, gloves made of Viton™ or those with a laminate barrier (e.g., Silver Shield®) are recommended. Always inspect gloves for any signs of degradation or perforation before and during use.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol minimizes the risk of exposure and ensures a safe working environment.
-
Preparation and Engineering Controls :
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
-
Donning PPE :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Wash and dry hands thoroughly before putting on the appropriate chemical-resistant gloves.
-
-
Handling the Compound :
-
Carefully open the container, avoiding inhalation of any dust or vapors.
-
Use a spatula or other appropriate tool to transfer the solid compound.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container sealed when not in use.
-
-
Post-Handling :
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Dispose of used gloves and any contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste. As a chlorinated organic compound, it should be segregated from non-halogenated waste streams.[4][5]
-
Waste Segregation and Collection :
-
Collect all solid waste (e.g., contaminated paper towels, gloves, pipette tips) in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled container for halogenated organic waste.
-
-
Container Labeling :
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] Do not use abbreviations.
-
Indicate the approximate concentration and other components of the waste mixture.
-
-
Storage of Waste :
-
Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Keep containers tightly sealed except when adding waste.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow Diagram
The following diagram illustrates the key decision points and steps in the safe handling and disposal workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
